Optovin
Description
Properties
IUPAC Name |
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISGMOZSGOGYOU-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of Optovin: A Photoreactive TRPA1 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Optovin is a novel, photoactivated small molecule that functions as a reversible agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Its discovery through a behavior-based chemical screen in zebrafish larvae has provided a powerful tool for the optical control of neuronal activity in non-transgenic systems. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. Detailed methodologies for the seminal experiments are provided, along with a summary of its structure-activity relationship and in vivo applications.
Discovery of this compound
This compound was identified from a library of 10,000 structurally diverse synthetic small molecules through a high-throughput behavioral screen using wild-type zebrafish embryos. Zebrafish were selected as the model organism due to their suitability for in vivo phenotype-based screening and the fact that they are largely unresponsive to light during early development, providing a low-noise background for identifying light-dependent behavioral changes.
Behavioral Screening Protocol
The primary screen aimed to identify compounds that could induce a light-dependent motor response in zebrafish embryos.
-
Animal Model: Wild-type zebrafish embryos (Danio rerio).
-
Assay Plates: 96-well plates, with one embryo per well.
-
Compound Administration: Compounds from the chemical library were added to the embryo medium at a concentration of 10 µM. A DMSO control was used.
-
Incubation: Embryos were incubated with the compounds for a specified period.
-
Stimulation: A high-intensity light stimulus was delivered to the plates.
-
Data Acquisition: An automated imaging system recorded the motor activity of the zebrafish embryos before, during, and after the light stimulus.
-
Primary Endpoint: A significant increase in motor activity in response to the light stimulus compared to baseline and DMSO-treated controls.
This compound was the single compound identified that induced a robust and reproducible light-dependent motor excitation.
Mechanism of Action
Subsequent investigations revealed that this compound's effects are mediated through the activation of the TRPA1 ion channel, a non-selective cation channel known for its role in nociception and inflammation.
Signaling Pathway
This compound's mechanism of action involves a photochemical reaction that leads to the activation of the TRPA1 channel. Upon exposure to violet light, this compound is thought to enter an excited state, enabling it to interact with and activate TRPA1. This activation is believed to occur through the reversible covalent modification of redox-sensitive cysteine residues within the TRPA1 protein. This interaction leads to channel opening, cation influx (primarily Ca²⁺ and Na⁺), and subsequent neuronal depolarization.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity.
| Parameter | Value | Species | Assay | Reference |
| EC₅₀ (Motor Excitation) | 2 µM | Zebrafish | Behavioral Assay | |
| Effective Light Wavelength | 387 nm (Violet) | N/A | Behavioral and In Vitro Assays | |
| Ineffective Light Wavelengths | 485 nm (Blue), 560 nm (Green) and longer | N/A | Behavioral Assay | |
| Effective Light Intensity | > 1.6 µW/mm² | Zebrafish | Behavioral Assay |
Table 1: In Vivo and In Vitro Efficacy of this compound
Experimental Protocols
Whole-Cell Patch Clamp Recordings in HEK293T Cells
To confirm that TRPA1 is the direct target of this compound, whole-cell patch-clamp electrophysiology was performed on Human Embryonic Kidney 293T (HEK293T) cells transiently transfected with the human TRPA1 gene (hTRPA1).
-
Cell Culture and Transfection: HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were transfected with a plasmid encoding hTRPA1 using a suitable transfection reagent (e.g., Lipofectamine 2000). Control cells were transfected with a plasmid encoding Green Fluorescent Protein (GFP).
-
Electrophysiology:
-
Recordings were performed 24-48 hours post-transfection.
-
The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The internal pipette solution contained (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, adjusted to pH 7.2 with KOH.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ were used.
-
Cells were voltage-clamped at -60 mV.
-
-
This compound Application and Photostimulation:
-
This compound was added to the external solution at a final concentration of 10 µM.
-
A violet light source (e.g., a 387 nm LED) was used to illuminate the recorded cell.
-
Currents were recorded before, during, and after light stimulation.
-
In Vivo Mouse Nociception Assay
The in vivo efficacy of this compound was tested in adult mice to assess its ability to elicit TRPA1-mediated nociceptive behaviors.
-
Animal Model: Wild-type adult mice.
-
This compound Administration: A solution of this compound (e.g., 15 mM in a suitable vehicle like DMSO) was topically applied to the ear of the mouse.
-
Photostimulation: A localized beam of violet light was directed at the this compound-treated ear.
-
Behavioral Observation: Nociceptive behaviors, such as ear flinching, head shaking, and grooming of the treated area, were observed and quantified.
Structure-Activity Relationship (SAR)
The chemical structure of this compound consists of a pyridine (B92270) ring, a pyrrole (B145914) ring, and a rhodanine (B49660) ring. SAR studies have indicated that the rhodanine moiety is crucial for its photoactivity. Modifications to the pyridine ring, such as replacement with a benzene (B151609) ring or a methyl group, were tolerated, with the resulting analogs retaining bioactivity.
Conclusion
This compound represents a significant advancement in chemical genetics, providing a means to optically control a specific endogenous ion channel in wild-type animals. Its discovery has opened new avenues for studying the role of TRPA1 in various physiological and pathological processes. Further development of this compound and its analogs may lead to novel therapeutic strategies for conditions involving TRPA1 dysregulation, such as chronic pain and inflammation. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers seeking to utilize or build upon this powerful research tool.
Optovin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Optovin is a photochromic small molecule that has garnered significant attention in the field of neuroscience and pharmacology for its ability to function as a reversible photoactivated agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] This property allows for the precise spatiotemporal control of neuronal activity and other TRPA1-mediated physiological processes using light. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its application and a generalized synthesis strategy are also presented, alongside visual representations of its signaling pathway and experimental workflows.
Chemical Structure and Identification
This compound, systematically named (5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, possesses a distinctive chemical architecture comprising three key heterocyclic rings: a pyridine (B92270) ring, a pyrrole (B145914) ring, and a rhodanine (B49660) ring.[1] This unique arrangement is crucial for its photo-responsive behavior and biological activity.
| Identifier | Value |
| IUPAC Name | (5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| CAS Number | 348575-88-2 |
| Molecular Formula | C₁₅H₁₃N₃OS₂ |
| Molecular Weight | 315.41 g/mol |
| SMILES | CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 |
| InChI Key | YISGMOZSGOGYOU-UHFFFAOYSA-N |
Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is essential for its effective use in research and development.
| Property | Value | Reference |
| Appearance | Yellow powder | |
| Solubility | Soluble in DMSO (≥ 37 mg/mL) | MedChemExpress |
| Storage | Store at -20°C for long-term stability. | Abcam |
| Purity | ≥95% (HPLC) | Sigma-Aldrich |
| EC₅₀ | 2 µM for light-dependent motor excitation in zebrafish | Nature Chemical Biology |
Synthesis of this compound
The synthesis of this compound, a rhodanine derivative, can be achieved through a Knoevenagel condensation reaction. This general and widely used method for forming C=C bonds is particularly effective for condensing aldehydes or ketones with active methylene (B1212753) compounds like rhodanine.
Generalized Synthetic Protocol
A plausible synthetic route for this compound involves the reaction of 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde with rhodanine.
Reaction:
Step-by-Step Procedure:
-
Dissolution: Dissolve 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde and rhodanine in a suitable solvent, such as ethanol (B145695) or acetic acid.
-
Catalyst Addition: Add a basic catalyst, for instance, piperidine (B6355638) or sodium acetate, to the mixture to facilitate the condensation reaction.
-
Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the product.
-
Purification: Collect the solid product by filtration, wash it with a cold solvent (e.g., ethanol) to remove impurities, and then dry it. Further purification can be achieved by recrystallization from an appropriate solvent.
Biological Activity and Mechanism of Action
This compound's biological significance stems from its role as a photoactivated agonist of the TRPA1 channel, a non-selective cation channel primarily expressed in sensory neurons.[1][2]
Photochemical Activation of TRPA1
Upon exposure to violet light (peak absorbance at ~415 nm), this compound undergoes a photochemical reaction.[1] This process is believed to generate a reactive intermediate that subsequently interacts with redox-sensitive cysteine residues within the N-terminal domain of the TRPA1 channel.[1][2] This covalent modification is thought to induce a conformational change in the channel, leading to its opening and subsequent cation influx (primarily Ca²⁺ and Na⁺), resulting in neuronal depolarization and the generation of action potentials.[1]
Caption: this compound's signaling pathway upon photoactivation.
Experimental Protocols
The unique properties of this compound lend themselves to a variety of experimental applications for studying TRPA1 function and neuronal activity.
In Vitro Calcium Imaging
This protocol is designed to visualize the activation of TRPA1 channels in cultured cells upon photo-stimulation of this compound.
Materials:
-
HEK293T cells transfected with a TRPA1 expression vector
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Microscope equipped with a calcium imaging system and a light source for photo-stimulation
Procedure:
-
Cell Culture: Plate TRPA1-expressing HEK293T cells on glass-bottom dishes and culture overnight.
-
Dye Loading: Incubate the cells with a calcium indicator dye according to the manufacturer's instructions.
-
This compound Application: Add this compound to the cell culture medium to the desired final concentration (e.g., 10 µM).
-
Imaging: Mount the dish on the microscope stage and acquire baseline fluorescence images.
-
Photo-stimulation: Expose the cells to violet light to activate this compound.
-
Data Acquisition: Continuously record the changes in intracellular calcium concentration. An increase in fluorescence indicates channel activation.
Caption: Workflow for in vitro calcium imaging with this compound.
In Vivo Behavioral Assay in Zebrafish
This protocol describes a method to assess the in vivo effects of this compound on motor behavior in a model organism.
Materials:
-
Wild-type zebrafish larvae
-
This compound stock solution (in DMSO)
-
Zebrafish embryo medium
-
Multi-well plates
-
Automated behavioral tracking system with a light stimulation module
Procedure:
-
Treatment: Place individual zebrafish larvae into the wells of a multi-well plate containing embryo medium. Add this compound to the desired final concentration (e.g., 2 µM).
-
Acclimation: Allow the larvae to acclimate to the new environment in the dark for a specified period.
-
Baseline Recording: Record the baseline motor activity of the larvae in the dark.
-
Light Stimulation: Expose the larvae to pulses of violet light.
-
Behavioral Tracking: Record the motor responses of the larvae during and after the light stimulation using the tracking system.
-
Data Analysis: Quantify the light-induced changes in motor activity, such as distance moved and velocity.
Conclusion
This compound represents a powerful tool for the optical control of TRPA1 channels, enabling researchers to investigate the roles of this channel in various physiological and pathological processes with high precision. Its unique photochemical properties, coupled with a growing understanding of its mechanism of action, pave the way for novel therapeutic strategies and a deeper understanding of sensory neurobiology. This guide provides a foundational resource for scientists and developers looking to harness the potential of this innovative photochromic molecule.
References
Optovin: A Technical Guide to Non-Visual Photosensation in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Optovin, a photoactive small molecule that induces non-visual photosensation in zebrafish. It details the underlying molecular mechanisms, experimental protocols for behavioral and cellular assays, and quantitative data derived from key studies. This document is intended to serve as a comprehensive resource for researchers utilizing zebrafish as a model for neuroscience, pharmacology, and drug discovery.
Introduction to this compound and Non-Visual Photosensation
This compound is a novel neuroactive small molecule identified through a behavior-based chemical screen in wild-type zebrafish larvae.[1] It functions as a reversible, photoactivated ligand of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] This interaction allows for the optical control of TRPA1-expressing neurons, inducing robust motor behaviors in zebrafish in response to violet light, independent of the visual system.[1][3] Zebrafish embryos are particularly well-suited for such studies as they are functionally blind for the first three days of development, ensuring that observed light-induced responses are non-visual.[1][4]
The discovery of this compound has opened new avenues for studying sensory neurobiology and for the development of novel screening platforms for neuroactive compounds.[5][6] Its ability to confer light sensitivity to endogenous TRPA1 channels provides a powerful tool for dissecting neural circuits and understanding the pharmacology of TRPA1-mediated signaling.[3][7]
Mechanism of Action: The this compound-TRPA1 Signaling Pathway
This compound's mechanism of action is centered on its specific and reversible interaction with the TRPA1 ion channel, a well-known sensor of chemical irritants and noxious stimuli.[1][5] In the presence of violet light (approximately 387-405 nm), this compound is photoactivated and acts as a TRPA1 agonist.[5][8][9] This activation is thought to involve a reversible covalent thioether bond with cysteine residues within the TRPA1 protein.[1] The activation of TRPA1, a non-selective cation channel, leads to the depolarization of sensory neurons, which in turn triggers downstream motor responses.[1][3] The activity of this compound is dependent on the presence of a functional TRPA1b channel in zebrafish.[1][7]
This compound Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's effects on zebrafish.
Table 1: this compound Dose-Response and Behavioral Parameters
| Parameter | Value | Species/Stage | Conditions | Reference |
| EC50 for Behavioral Response | 2 µM | Wild-type Zebrafish Larvae | White light stimulus | [9] |
| Effective Light Intensity | > 1.6 µW/mm² | This compound-treated Zebrafish Larvae | 387 nm light | [9] |
| This compound Concentration for Screening | ~10 µM | Wild-type Zebrafish Embryos | 1 mg/ml stock diluted 1:300 | [1] |
| This compound Concentration for TRPA1 Stimulation | 25 µM | Wild-type Zebrafish Larvae | 410 nm violet LED | [8] |
| Long-term Exposure (96 hours) | 10 µM | Zebrafish Embryos | No observed adverse effects on development, behavior, or survival | [1] |
Table 2: Light Wavelength Specificity for Behavioral Response
| Wavelength | Response in this compound-Treated Larvae | Reference |
| 387 nm (Violet) | Vigorous motor excitation | [9] |
| 395 nm (Violet) | Elicits P1 and P2 motor activity spikes | [5] |
| 460 nm (Blue) | Elicits P1 and P2 motor activity spikes | [5] |
| 485 nm (Blue) | No response | [9] |
| 523 nm (Green) | No response | [5] |
| 560 nm (Green) | No response | [9] |
| 660 nm (Red) | No response | [5] |
Table 3: Cellular Responses to this compound and Light
| Cell Type | Treatment | Response | Reference |
| Mouse Dorsal Root Ganglia (DRG) Neurons | This compound + Light | 33% of neurons activated | [1] |
| Mouse DRG Neurons from TRPA1 Mutant | This compound + Light | No response | [1] |
| HEK293T Cells Transfected with hTRPA1 | This compound + Light | Significant increase in intracellular calcium | [1] |
| HEK293T Cells Transfected with GFP (Control) | This compound + Light | No significant change in intracellular calcium | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and zebrafish.
High-Throughput Behavioral Screening
This protocol outlines the process for screening chemical libraries to identify compounds that induce light-dependent motor behaviors in zebrafish.
High-Throughput Behavioral Screening Workflow
Materials:
-
Wild-type zebrafish embryos/larvae (e.g., 3 days post-fertilization)[7]
-
96-well microplates
-
Test compound library (e.g., dissolved in DMSO)
-
DMSO (for negative controls)
-
E3 embryo medium
-
Automated behavioral tracking system with a light stimulus source
Procedure:
-
Plating: Dispense single zebrafish larvae into each well of a 96-well plate containing E3 medium.
-
Compound Addition: Add test compounds to the wells to achieve the desired final concentration (e.g., 10 µM).[1] Include a set of wells with DMSO alone as a negative control.
-
Incubation: Incubate the plates in the dark for a specified period (e.g., 1 hour).[7]
-
Acclimation: Place the 96-well plate into the behavioral tracking system and allow the larvae to acclimate in the dark for a defined period (e.g., 3 minutes).[5]
-
Stimulation and Recording: Subject the larvae to a defined light stimulus protocol. For example, a single pulse of light for 10 minutes.[5] Record larval movement continuously.
-
Data Analysis: Quantify the motor activity for each well. Compare the activity of compound-treated wells to the DMSO control wells to identify "hit" compounds that significantly increase light-dependent motor activity.[1]
Calcium Imaging of Neuronal Activity
This protocol describes how to assess the effect of this compound on neuronal activity using calcium imaging in dissociated neurons.
Materials:
-
Dorsal Root Ganglia (DRG) neurons dissected from mice (or other neuronal cell cultures)
-
Calcium indicator dye (e.g., Fura-2 AM)
-
This compound
-
Microscopy setup with a light source for photoactivation and fluorescence imaging
-
TRPA1 agonist (e.g., mustard oil) for positive control
-
KCl solution for assessing neuronal viability
Procedure:
-
Cell Preparation: Culture dissociated DRG neurons on glass coverslips.
-
Dye Loading: Incubate the neurons with a calcium indicator dye according to the manufacturer's instructions.
-
Baseline Imaging: Mount the coverslip on the microscope and acquire baseline fluorescence images.
-
This compound Application: Add this compound to the imaging buffer.
-
Photoactivation and Imaging: Illuminate the cells with violet light to photoactivate this compound while simultaneously recording changes in intracellular calcium levels through fluorescence imaging.[1]
-
Control Stimulations: After this compound washout, apply a known TRPA1 agonist (e.g., mustard oil) to identify TRPA1-expressing neurons.[1] Subsequently, apply KCl to confirm that the recorded cells are viable neurons.
-
Data Analysis: Analyze the fluorescence intensity changes over time to determine the percentage of neurons that respond to this compound and light.[1]
Conclusion
This compound serves as a powerful and specific tool for the investigation of non-visual photosensation and TRPA1 channel function in zebrafish. Its utility in high-throughput screening highlights the potential of the zebrafish model for discovering novel neuroactive compounds. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to employ this compound in their studies of sensory biology, neural circuit function, and drug development. The continued exploration of this compound and similar photoactive molecules promises to further unravel the complexities of the nervous system.
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photochemical activation of TRPA1 channels in neurons and animals. | Broad Institute [broadinstitute.org]
- 4. Identification of Nonvisual Photomotor Response Cells in the Vertebrate Hindbrain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. Zebrafish oxytocin neurons drive nocifensive behavior via brainstem premotor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Optovin in the Activation of Sensory Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optovin is a small molecule that has emerged as a significant tool in neuroscience, enabling the photochemical activation of sensory neurons.[1][2][3] Unlike traditional optogenetic methods that require genetic modification to express light-sensitive proteins, this compound allows for the light-dependent control of endogenous neuronal signaling in non-transgenic systems.[1][4] This guide provides an in-depth technical overview of this compound's mechanism of action, a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Core Mechanism of Action: TRPA1 Channel Activation
The primary molecular target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel predominantly expressed in sensory neurons.[1][2][5] TRPA1 is known as a sensor for noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress. This compound's unique property lies in its ability to be photoactivated by violet light, leading to the activation of TRPA1.[1][6]
The mechanism involves a structure-dependent photochemical reaction.[1][7] Upon illumination with light of an appropriate wavelength (around 387 nm), this compound is thought to form a photoactivated intermediate.[1][6] This intermediate then reacts with redox-sensitive cysteine residues within the TRPA1 channel protein, causing the channel to open and leading to an influx of cations (primarily Ca²⁺ and Na⁺).[1][3] This influx depolarizes the sensory neuron, triggering an action potential and subsequent downstream signaling.[8][9] The activation is reversible, and the effect dissipates when the light source is removed.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound's effects on sensory neurons and related systems.
| Parameter | Value | Species/System | Reference |
| Behavioral Response | |||
| EC₅₀ (Motor Excitation) | 2 µM | Zebrafish | [1][6] |
| Neuronal Activation | |||
| Activated DRG Neurons | 33% (35 out of 105) | Mouse | [1] |
| Mustard Oil Responders | 27% (28 out of 105) | Mouse | [1] |
| This compound & Mustard Oil | 96% (27 out of 28) | Mouse | [1] |
| Light Stimulation | |||
| Activation Wavelength | 387 nm (Violet) | Zebrafish | [6] |
| Ineffective Wavelengths | 485 nm (Blue), 560 nm (Green) | Zebrafish | [6] |
| Intensity Threshold | > 1.6 µW/mm² | Zebrafish | [6] |
| In Vivo Dosage | |||
| Zebrafish Embryos | 50 µM | Zebrafish | [7] |
| Adult Mice (Ear) | 15 mM | Mouse | [7] |
Signaling Pathway and Logic Diagrams
This compound-Mediated TRPA1 Activation Pathway
Caption: Signaling pathway of this compound-induced sensory neuron activation.
Experimental Logic for TRPA1 Dependence
Caption: Logical workflow confirming TRPA1 is the target of this compound.
Detailed Experimental Protocols
Calcium Imaging of Mouse Dorsal Root Ganglia (DRG) Neurons
This protocol is adapted from methodologies used to assess neuronal activation in response to chemical compounds.[1][11][12]
Objective: To measure intracellular calcium changes in cultured mouse DRG neurons upon photoactivation of this compound.
Materials:
-
Primary DRG neuron culture from wild-type and TRPA1-knockout mice.
-
DMEM/F12 medium with supplements.
-
Laminin-coated glass coverslips.
-
Fura-2 AM calcium indicator dye.
-
Extracellular solution (in mM): 150 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
This compound stock solution (in DMSO).
-
Mustard oil (AITC) stock solution.
-
Inverted fluorescence microscope with a light source capable of delivering 387 nm light and a camera for ratiometric imaging.
Procedure:
-
Cell Culture:
-
Isolate DRGs from adult mice and incubate in collagenase (10 mg/ml) for 40 minutes, followed by 0.5% trypsin for 45 minutes.[13]
-
Mechanically dissociate the ganglia into single cells and plate them onto laminin-coated coverslips.
-
Culture neurons overnight in supplemented DMEM/F12 medium.
-
-
Dye Loading:
-
Incubate the cultured DRG neurons with 5 µM Fura-2 AM in extracellular solution for 30-45 minutes at 37°C.
-
Wash the cells three times with the extracellular solution to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with the extracellular solution.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply this compound (e.g., 10 µM final concentration) to the bath in the dark.
-
After a brief incubation period, stimulate the cells with violet light (e.g., 387 nm) for a defined duration (e.g., 1-5 seconds).
-
Record the ratiometric (F340/F380) fluorescence changes. An increase in this ratio indicates an increase in intracellular calcium.
-
As a positive control, apply a known TRPA1 agonist like mustard oil (e.g., 100 µM) to identify TRPA1-expressing neurons.
-
-
Data Analysis:
-
Define a response as a significant increase in the F340/F380 ratio above the baseline noise.
-
Quantify the percentage of neurons responding to this compound, mustard oil, and both. In wild-type mice, approximately 33% of DRG neurons respond to this compound, and nearly all of these also respond to mustard oil.[1] In TRPA1-knockout mice, the response to this compound is nearly abolished.[1]
-
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol describes how to measure ion channel currents in a heterologous expression system to confirm that TRPA1 is sufficient for the this compound response.[1][13][14]
Objective: To record light-activated currents from HEK293 cells transiently transfected with human TRPA1 (hTRPA1).
Materials:
-
HEK293 cells.
-
Plasmid DNA for hTRPA1.
-
Transfection reagent (e.g., Lipofectamine).
-
Poly-lysine coated coverslips.
-
Patch-clamp rig with an amplifier, micromanipulator, and perfusion system.
-
Light source (e.g., 405 nm laser) coupled to the microscope objective.
-
Extracellular solution (in mM): 150 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular (pipette) solution (in mM): 140 CsCl, 2 Mg₂ATP, 2 MgCl₂, 5 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Borosilicate glass pipettes (2–4 MΩ resistance).
Procedure:
-
Cell Preparation:
-
Plate HEK293 cells on poly-lysine coated coverslips.
-
Transiently transfect the cells with the hTRPA1 plasmid 48 hours before the recording session. Include a fluorescent marker like GFP to identify transfected cells.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Using a high-magnification objective, identify a transfected cell (e.g., GFP-positive).
-
Approach the cell with a pipette filled with the intracellular solution and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Stimulation:
-
Perfuse the chamber with the extracellular solution containing this compound (e.g., 20 µM).
-
Deliver pulses of light (e.g., 405 nm laser) to the cell while recording the current.
-
Observe for an inward current that is time-locked to the light stimulus.
-
Perform control experiments on non-transfected cells to ensure the light-evoked current is dependent on TRPA1 expression.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the light-evoked currents.
-
Generate current-voltage (I-V) relationship plots by applying voltage steps during the light stimulus to characterize the channel's properties.
-
Experimental Workflow for Electrophysiology
Caption: Workflow for whole-cell patch-clamp recording of this compound effects.
Applications and Future Directions
The discovery of this compound provides a powerful chemical tool for controlling endogenous TRPA1 channels with light, opening new avenues for research and potential therapeutic applications.[1][4]
-
Neuroscience Research: this compound allows for the precise spatiotemporal control of sensory neuron activity in wild-type animals, facilitating studies on pain pathways, somatosensation, and reflex arcs.[1][8][15] For example, in animals with severed spinal cords, localized illumination of this compound-treated areas can control motor activity in paralyzed limbs.[1][2]
-
Drug Development: As a TRPA1 modulator, this compound and its analogs can serve as lead compounds for developing novel analgesics or other drugs targeting TRPA1.[10] The photo-switchable nature allows for targeted drug action, potentially reducing systemic side effects.
-
Limitations and Optimization: Further chemical optimization is needed to improve properties such as water solubility and to fine-tune the activation/deactivation kinetics.[1][7] Additionally, while this compound is effective with violet light, developing analogs activated by longer, more tissue-penetrant wavelengths (e.g., red or near-infrared) would significantly enhance its utility for in vivo applications.[16][17]
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical activation of TRPA1 channels in neurons and animals. | Broad Institute [broadinstitute.org]
- 3. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Epineural optogenetic activation of nociceptors initiates and amplifies inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. In-Vivo Calcium Imaging of Sensory Neurons in the Rat Trigeminal Ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Trigeminal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optogenetic Inhibition of CGRPα Sensory Neurons Reveals Their Distinct Roles in Neuropathic and Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nociception and pain: lessons from optogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optrodes for combined optogenetics and electrophysiology in live animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optovin: A Technical Guide for In Vivo Neuromodulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optovin is a synthetic small molecule that functions as a reversible, photoactivated agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This property allows for precise spatiotemporal control of neuronal activity in vivo using light, offering a powerful tool for neuromodulation research in non-transgenic animals. Unlike traditional optogenetic methods that require genetic modification to express light-sensitive proteins, this compound enables the optical control of endogenous TRPA1 channels, which are naturally expressed in sensory neurons. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data from in vivo studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
This compound's neuromodulatory effect is initiated by violet light, which triggers a photochemical reaction. Upon illumination, this compound is thought to transition to an excited state, enabling it to interact with and activate the TRPA1 ion channel. The proposed mechanism involves the formation of a reversible covalent bond between photoactivated this compound and redox-sensitive cysteine residues within the TRPA1 protein. This interaction leads to the opening of the non-selective cation channel, resulting in depolarization and neuronal excitation. The activation is reversible, and the channel closes upon cessation of the light stimulus.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound's activity from in vivo studies.
| Parameter | Value | Species | Notes | Reference |
| EC50 (Motor Behavior) | 2 µM | Zebrafish | Half-maximal effective concentration for inducing motor excitation. | |
| Effective Concentration | 1-10 µM | Zebrafish | Increases motor activity >40 standard deviations above control. | |
| Light Wavelength | 387 nm (violet) | Zebrafish | No response observed at 485 nm (blue) or 560 nm (green). | |
| Light Intensity Threshold | > 1.6 µW/mm² | Zebrafish | Minimum intensity required to elicit a motor response. | |
| Neuronal Activation (DRG) | 33% (35/105) of neurons activated | Mouse | Dorsal root ganglia neurons strongly activated by 100 µM this compound. | |
| Nociceptive Behavior | 15 mM application elicits behavior | Mouse | Applied to the ear to elicit head-shaking. |
Experimental Protocols
In Vivo Zebrafish Larvae Motor Behavior Assay
This protocol details the induction and measurement of light-activated motor behavior in zebrafish larvae treated with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Zebrafish larvae (3-5 days post-fertilization)
-
96-well microplate
-
Automated behavioral tracking system with a violet light stimulus source (387 nm)
-
E3 embryo medium
Procedure:
-
Drug Administration:
-
Prepare a working solution of this compound in E3 medium. A typical final concentration is 10 µM.
-
Transfer individual zebrafish larvae into the wells of a 96-well plate containing the this compound solution.
-
Include a control group with vehicle (e.g., 0.1% DMSO in E3 medium).
-
Incubate the larvae in the solution for a predetermined period (e.g., 1 hour) in the dark.
-
-
Behavioral Assay:
-
Place the 96-well plate into the automated behavioral tracking system.
-
Allow the larvae to acclimate for a brief period in the dark.
-
Deliver a defined light stimulus (e.g., 387 nm, >1.6 µW/mm², 1-20 seconds duration).
-
Record the motor activity of the larvae before, during, and after the light stimulus.
-
Repeat the light stimulus with appropriate inter-trial intervals to assess the reversibility and repeatability of the response.
-
-
Data Analysis:
-
Quantify the motor activity as the distance moved or the number of pixels changed over time.
-
Calculate an "excitation score" by comparing the activity during the light-on phase to the baseline activity.
-
Compare the responses of the this compound-treated group to the control group.
-
In Vivo Mouse Nociceptive Behavior Assay
This protocol describes the assessment of nociceptive behavior in adult mice following topical application of this compound and light stimulation.
Materials:
-
This compound solution (e.g., 15 mM in a suitable vehicle like DMSO)
-
Adult mice (e.g., C57BL/6)
-
Low-power laser or LED light source (405 nm)
-
Behavioral observation chamber
Procedure:
-
Drug Administration:
-
Gently restrain the mouse.
-
Using a cotton swab, apply a small volume (e.g., 20 µL) of the 15 mM this compound solution to the pinna of one ear.
-
Apply the vehicle alone to the ear of control animals.
-
-
Behavioral Observation:
-
Place the mouse in the observation chamber and allow it to acclimate.
-
Direct the 405 nm light source onto the treated ear.
-
Observe and record nociceptive behaviors, such as head-shaking, head-twitching, or scratching at the ear.
-
Measure the latency to the first response and the frequency or duration of the behaviors.
-
In Vitro Calcium Imaging of Dorsal Root Ganglia (DRG) Neurons
This protocol outlines the procedure for imaging calcium dynamics in cultured mouse DRG neurons in response to this compound and light.
Materials:
-
Primary culture of mouse DRG neurons
-
This compound solution (e.g., 100 µM in imaging buffer)
-
Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator)
-
Fluorescence microscope equipped with a light source for photo-stimulation (e.g., 387 nm) and for imaging the calcium indicator.
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution)
-
TRPA1 agonist (e.g., mustard oil) and antagonist (e.g., HC-030031) for controls.
Procedure:
-
Cell Preparation:
-
Culture DRG neurons on glass coverslips suitable for imaging.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
-
Imaging and Stimulation:
-
Mount the coverslip onto the microscope stage and perfuse with imaging buffer.
-
Acquire a baseline fluorescence signal.
-
Apply the this compound solution to the neurons.
-
Deliver a brief pulse of violet light (387 nm) to the field of view.
-
Record the changes in intracellular calcium concentration, indicated by changes in fluorescence intensity.
-
As a positive control, apply a known TRPA1 agonist like mustard oil to confirm the presence of functional TRPA1 channels in the recorded neurons.
-
To confirm specificity, pre-incubate with a TRPA1 antagonist before this compound application and light stimulation.
-
Mandatory Visualizations
Signaling Pathway of this compound-Mediated TRPA1 Activation
Caption: this compound is activated by violet light, leading to a reversible interaction with cysteine residues on the TRPA1 channel, causing channel opening, cation influx, and neuronal excitation.
Experimental Workflow for In Vivo Zebrafish Motor Behavior Assay
Caption: Workflow for assessing light-induced motor responses in zebrafish larvae treated with this compound.
Experimental Workflow for In Vivo Mouse Nociceptive Behavior Assay
Caption: Workflow for inducing and measuring nociceptive behaviors in mice using this compound.
Toxicity and Safety Considerations
In vivo studies in zebrafish have provided initial insights into the toxicity profile of this compound.
-
Zebrafish Larvae and Adults: Long-term exposure of zebrafish larvae and adults to 10 µM this compound for 96 hours did not result in any observable adverse effects on appearance, touch response, heart rate, fin movements, morphology, or survival percentage.
It is important to note that comprehensive toxicological studies are still needed to fully characterize the safety profile of this compound, especially for applications in mammals and for longer-term studies. Researchers should perform their own dose-response and toxicity assessments for their specific experimental models and conditions.
Conclusion
This compound presents a valuable and accessible tool for in vivo neuromodulation, enabling the optical control of endogenous TRPA1 channels without the need for genetic manipulation. Its reversible photoactivation allows for precise temporal control of neuronal activity, making it suitable for a range of applications in neuroscience research, from studying sensory processing to investigating the neural circuits underlying behavior. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in the laboratory. As with any pharmacological agent, careful consideration of dosage, light delivery parameters, and potential off-target effects is crucial for obtaining robust and reproducible results.
understanding Optovin's effect on motor behavior
An In-depth Technical Guide to Optovin's Effect on Motor Behavior
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a photoactivated small molecule that functions as a potent and reversible agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2][3] This property allows for precise spatiotemporal control of TRPA1-expressing neurons using light, thereby enabling the non-invasive manipulation of neuronal circuits and motor behaviors in wild-type organisms.[4][5][6] This document provides a comprehensive technical overview of this compound's mechanism of action, its quantifiable effects on motor behavior, detailed experimental protocols for assessing these effects, and a visualization of the underlying signaling pathway.
Core Mechanism of Action
This compound's bioactivity is contingent upon violet light exposure (optimally around 387-405 nm).[1][3] In its inactive state, the molecule has no effect on TRPA1 channels. Upon illumination, this compound undergoes a photochemical reaction that enables it to interact with and activate the TRPA1 channel.[1][5] This activation is mediated through a reversible covalent modification of redox-sensitive cysteine residues within the TRPA1 protein.[1][3][4] The opening of the TRPA1 channel leads to an influx of cations, causing depolarization of the neuron and the subsequent firing of action potentials. This neuronal activation, particularly in sensory neurons, triggers downstream motor pathways, resulting in observable motor responses.[1][7]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative parameters associated with this compound's effect on motor behavior, primarily derived from studies on zebrafish larvae and mice.
Table 1: this compound Efficacy and Specificity
| Parameter | Value | Animal Model | Citation |
| EC50 for Motor Excitation | 2 µM | Zebrafish Larvae | [1][3] |
| Effective Light Wavelength | ~387 nm (Violet) | Zebrafish Larvae | [1][3] |
| Ineffective Light Wavelengths | > 485 nm (Blue, Green, etc.) | Zebrafish Larvae | [1][3] |
| Minimum Light Intensity | > 1.6 µW/mm² | Zebrafish Larvae | [1][3] |
Table 2: Dosing and Administration
| Animal Model | Dosage | Administration Route | Citation |
| Zebrafish Embryos/Larvae | 10 µM | Incubation in solution | [1] |
| Zebrafish (general) | 50 µM | Incubation in solution | [2] |
| Adult Mice | 15 mM | Topical (on the ear) | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound's effects on motor behavior.
Zebrafish Photomotor Response (PMR) Assay
This assay is the primary method for screening and quantifying the light-dependent motor effects of this compound in a high-throughput manner.
-
Animal Model: Wild-type zebrafish embryos or larvae (3 days post-fertilization).
-
Reagents:
-
This compound stock solution (in DMSO).
-
Embryo medium.
-
Control solution (embryo medium with equivalent DMSO concentration).
-
-
Procedure:
-
Array zebrafish larvae in a multi-well plate.
-
Treat larvae with the desired concentration of this compound (e.g., 10 µM) or control solution and incubate for a specified period (e.g., 1 hour) in the dark.
-
Place the plate in an automated behavior analysis system equipped with a camera and a light source capable of delivering specific wavelengths and intensities.
-
Acclimate the larvae to the dark.
-
Deliver a precise pulse of violet light (e.g., 1 second at > 1.6 µW/mm²).
-
Record the motor activity of the larvae using a high-speed camera before, during, and after the light stimulus.
-
-
Data Analysis:
-
Quantify the movement of each larva using specialized software to calculate a motion index.
-
The behavioral excitation score can be calculated from the motion index following the light stimulus. A significant increase in motion index post-stimulus in the this compound-treated group compared to the control group indicates a positive effect.[8]
-
Mouse Nociception Assay
This protocol assesses the in vivo efficacy of this compound in a mammalian model by measuring a TRPA1-mediated nociceptive response.
-
Animal Model: Adult wild-type mice.
-
Reagents:
-
This compound solution (e.g., 15 mM in a suitable vehicle).
-
-
Procedure:
-
Topically apply the this compound solution to the ear of a mouse.
-
Direct a low-power laser beam (405 nm) onto the treated ear.
-
Observe and measure the time to a characteristic nociceptive behavior, such as a head shake or twitch.
-
-
Data Analysis:
-
Compare the response time between this compound-treated and control (vehicle-treated) animals. A significantly shorter latency to the behavioral response in the treated group indicates in vivo activity of this compound.[7]
-
Calcium Imaging of Dorsal Root Ganglia (DRG) Neurons
This in vitro assay directly visualizes the activation of sensory neurons by this compound.
-
Preparation:
-
Isolate dorsal root ganglia (DRG) from wild-type mice and culture the neurons.
-
Load the cultured neurons with a calcium indicator dye (e.g., Fura-2 AM).
-
-
Procedure:
-
Mount the culture dish on a microscope equipped for fluorescence imaging and photostimulation.
-
Perfuse the neurons with a solution containing this compound.
-
Illuminate the field of view with violet light.
-
Record the intracellular calcium concentration (via fluorescence intensity) before, during, and after illumination.
-
-
Data Analysis:
-
An increase in fluorescence intensity upon illumination in the presence of this compound indicates calcium influx and neuronal activation.[1]
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to this compound's action.
Caption: this compound's signaling pathway from light stimulus to motor output.
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical activation of TRPA1 channels in neurons and animals. | Broad Institute [broadinstitute.org]
- 5. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical activation of TRPA1 channels in neurons and animals [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Interaction of Optovin with Redox-Sensitive Cysteines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the photosensitive small molecule, Optovin, and its target, the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It focuses on the core mechanism of action: the light-dependent modification of redox-sensitive cysteine residues. This document details the underlying signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols for researchers seeking to investigate or utilize this interaction.
Introduction: this compound as a Photochemical Tool
This compound is a rhodanine-containing small molecule identified through a behavior-based chemical screen for its ability to induce light-dependent motor responses in wild-type animals.[1] It functions as a reversible, photoactivated agonist of the TRPA1 ion channel, a non-selective cation channel primarily expressed in sensory neurons.[1][2][3] This property allows for precise spatiotemporal control of neuronal activity using light, making this compound a valuable tool for "chemical optogenetics" in non-transgenic systems.[1][2][4] The mechanism of action is not visually mediated but relies on a direct, structure-dependent photochemical reaction with the TRPA1 protein itself.[1][3][5]
Core Mechanism: Covalent Modification of TRPA1 Cysteines
The activation of TRPA1 by this compound is a multi-step process initiated by light and culminating in the covalent modification of specific, redox-sensitive cysteine residues within the channel's N-terminal domain.[1][5]
Key Mechanistic Steps:
-
Photoexcitation: this compound exhibits a peak absorbance at approximately 415 nm.[1] Upon exposure to violet light, the molecule absorbs a photon and transitions to an excited triplet state.[1]
-
Energy Transfer and Singlet Oxygen Generation: The photo-excited this compound can transfer its energy to molecular oxygen, generating singlet oxygen (¹O₂), a reactive oxygen species (ROS).[1][5] The production of ¹O₂ has been experimentally confirmed, while the generation of other ROS like hydroxyl radicals or superoxide (B77818) has not been observed.[1] While the singlet oxygen quencher DABCO suppresses this compound's in-vivo effects, suggesting a role for ¹O₂, singlet oxygen generation alone is insufficient to activate TRPA1, pointing to a more direct and structure-dependent interaction.[1][5]
-
Direct Cysteine Modification: The central hypothesis is that the photo-excited this compound intermediate acts as an electrophile, reacting directly with nucleophilic cysteine residues on TRPA1.[1] This reaction is proposed to be a reversible Michael-type addition, forming a covalent thioether bond between the α,β-unsaturated system in this compound's rhodanine (B49660) ring and the thiol group of cysteine residues.[1][6]
-
Key Cysteine Residues: Site-directed mutagenesis studies on human TRPA1 (hTRPA1) have identified three critical cysteine residues: Cys621, Cys633, and Cys856 .[1][5] Mutation of these residues to serine (C621S, C633S, C856S), either individually or in combination, significantly diminishes the channel's activation by photo-stimulated this compound.[1][5]
-
Channel Gating: The covalent modification of these key cysteines is believed to induce a conformational change in the TRPA1 protein, leading to the opening of the ion channel pore and subsequent cation influx.[6]
It is important to note that while this mechanism is strongly supported by functional data (mutagenesis, structure-activity relationships), direct structural evidence of the covalent this compound-TRPA1 adduct via techniques like mass spectrometry has not been reported in the reviewed literature.
Signaling Pathways and Cellular Consequences
The interaction of this compound with TRPA1 initiates a well-defined signaling cascade within the target neuron, leading to cellular depolarization and downstream physiological effects.
Primary Signaling Event: TRPA1 Channel Activation
The binding of photo-activated this compound to the redox-sensitive cysteines triggers the opening of the TRPA1 channel. As a non-selective cation channel, its opening allows the influx of sodium (Na⁺) and, notably, calcium (Ca²⁺) ions down their electrochemical gradients. This influx of positive charge leads to the depolarization of the neuronal membrane.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for the interaction of this compound with its biological targets.
Table 1: Potency and Physical Parameters
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| EC₅₀ (Motor Behavior) | 2 µM | Zebrafish (in vivo) | [1][5] |
| Activation Wavelength | ≈387-415 nm | Zebrafish (in vivo) | [1][5] |
| Inactive Wavelengths | >485 nm | Zebrafish (in vivo) | [1][5] |
| Activation Light Intensity | >1.6 µW/mm² | Zebrafish (in vivo) |[1][5] |
Table 2: Effect of TRPA1 Cysteine Mutations on this compound Response
| TRPA1 Mutant (in HEK293T cells) | Qualitative Response to this compound + Light | Reference |
|---|---|---|
| Wild-Type (WT) | Strong Activation | [1][5] |
| C621S | Significantly Decreased | [1][5] |
| C633S | Significantly Decreased | [1][5] |
| C633S / C856S (Double) | Decreased | [5] |
| Triple Cysteine Mutant (3CK) | Decreased |[5] |
Table 3: Neuronal Response Specificity
| Neuronal Population | Response to this compound + Light | Reference |
|---|---|---|
| Wild-Type Mouse DRG Neurons | 30% of neurons activated (35/105) | [1] |
| TRPA1-KO Mouse DRG Neurons | 2.7% of neurons activated (8/291) |[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-TRPA1 interaction.
Intracellular Calcium Imaging in Transfected HEK293T Cells
This protocol assesses TRPA1 channel activation by measuring changes in intracellular calcium concentration.
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Photochemical Activation of TRPA1 by Optovin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research surrounding Optovin, a photoactivated ligand for the Transient Receptor Potential Ankryin 1 (TRPA1) channel. We will explore the core mechanism of action, detail key experimental protocols for studying this interaction, and present quantitative data in a clear, comparative format. This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development interested in the optical control of endogenous ion channels.
Introduction to this compound and TRPA1
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a sensor for noxious chemical, thermal, and mechanical stimuli.[1][2] Its activation is implicated in pain, inflammation, and respiratory responses.[2][3] this compound is a small molecule that has been identified as a reversible, photoactivated TRPA1 agonist.[4][5] This unique property allows for precise spatiotemporal control of TRPA1 activity using light, offering a powerful tool for studying the physiological roles of this channel in non-transgenic systems.[6][7]
Mechanism of Action: A Photochemical Approach
This compound's activation of TRPA1 is a light-dependent process.[8] Upon exposure to violet or ultraviolet (UV) light, this compound undergoes a photochemical reaction that renders it reactive towards the TRPA1 channel.[6][9] The core mechanism involves the covalent modification of specific, redox-sensitive cysteine residues within the N-terminal domain of the TRPA1 protein.[10][11] This modification is thought to induce a conformational change in the channel, leading to its opening and subsequent cation influx.[11]
Key cysteine residues identified as crucial for this compound-mediated activation in human TRPA1 (hTRPA1) include C621, C633, and C856.[6] Mutation of these residues has been shown to reduce the activating effect of this compound.[6] The reaction is believed to involve a reversible covalent thioether bond between this compound and the cysteine residues.[6] While the photochemical process can generate singlet oxygen, experimental evidence suggests that singlet oxygen alone is not sufficient for TRPA1 activation and that the specific chemical structure of this compound is critical for its biological activity.[6][9]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced TRPA1 activation.
Caption: Signaling pathway of this compound-induced TRPA1 activation.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational research on this compound and TRPA1 activation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/Cell Line | Value | Reference(s) |
| EC50 (Behavioral Response) | Zebrafish Embryos | 2 µM | [5] |
| Activated DRG Neurons | Mouse | 33% (35 out of 105) | [5][6] |
| This compound Concentration (DRG Neuron Activation) | Mouse | 100 µM | [5] |
| This compound Concentration (hTRPA1-HEK293T Activation) | Human | 10 µM | [5] |
Table 2: In Vivo Experimental Parameters
| Animal Model | This compound Concentration/Dose | Application Route | Light Source | Outcome | Reference(s) |
| Zebrafish Larvae | 1-10 µM | Bath application | White light | Light-dependent motor excitation | [5] |
| Adult Mice | 15 mM (20 µL) | Topical (ear) | 405 nm laser | Nociceptive behaviors (head-twitch) | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and TRPA1.
In Vitro Calcium Imaging in hTRPA1-transfected HEK293T Cells
This protocol is used to assess the direct activation of human TRPA1 by this compound in a heterologous expression system.
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are transiently transfected with a plasmid encoding human TRPA1 (hTRPA1) using a suitable transfection reagent. Non-transfected or mock-transfected cells serve as controls.[12]
Calcium Imaging:
-
48 hours post-transfection, cells are plated onto glass-bottom dishes.
-
Cells are loaded with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specified time at 37°C.[12]
-
After loading, cells are washed and maintained in the buffer.
-
Baseline fluorescence is recorded using a fluorescence microscope equipped with a camera and appropriate filter sets.
-
This compound (e.g., 10 µM) is added to the cells.
-
Cells are then exposed to light of a specific wavelength (e.g., 395 nm or 405 nm) to trigger this compound photoactivation.[8][13]
-
Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity over time.
-
A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, can be used as a positive control at the end of the experiment to confirm TRPA1 expression and functionality.[8]
The following diagram outlines the workflow for this experiment.
Caption: Experimental workflow for in vitro calcium imaging.
Calcium Imaging in Primary Dorsal Root Ganglion (DRG) Neurons
This protocol assesses the effect of this compound on endogenous TRPA1 in primary sensory neurons.
Neuron Culture:
-
Dorsal Root Ganglia (DRGs) are dissected from mice.[12]
-
The ganglia are enzymatically digested (e.g., with collagenase and dispase) and mechanically dissociated into single cells.[12]
-
Neurons are plated on coated coverslips and cultured for a period to allow for recovery and neurite extension.
Calcium Imaging:
-
The calcium imaging procedure is similar to that described for HEK293T cells (Section 4.1).
-
After recording the response to this compound and light, mustard oil (a potent TRPA1 agonist) is typically added to identify the total population of TRPA1-expressing neurons in the culture.[6] This allows for the quantification of the percentage of TRPA1-positive neurons that are responsive to this compound.
In Vivo Behavioral Assays
These assays are crucial for determining the physiological effects of TRPA1 activation by this compound in living animals.
Zebrafish Larvae Photomotor Response:
-
Zebrafish larvae (e.g., 3 days post-fertilization) are placed in a multi-well plate.
-
Larvae are incubated in a solution containing this compound (e.g., 1-10 µM) or a vehicle control (DMSO).[4][5]
-
The plate is placed in an automated behavioral monitoring system.
-
A defined light stimulus (e.g., 1-second pulse of white light) is delivered, and the motor activity of the larvae is recorded and quantified.[9]
Mouse Nociception Assay:
-
A solution of this compound (e.g., 15 mM in DMSO) or vehicle is topically applied to the ear of a mouse.[4][6]
-
The mouse is placed in a behavioral chamber for observation.
-
A laser with a specific wavelength (e.g., 405 nm) is directed at the treated ear.[6]
-
Nociceptive behaviors, such as head-twitching or ear grooming, are recorded and quantified.
Structure-Activity Relationship
The biological activity of this compound is highly dependent on its chemical structure. The rhodanine (B49660) ring in this compound is known to absorb light and is a key feature for its photoactive properties.[8][14] However, not all rhodanine-containing compounds exhibit the same biological effect, indicating that other structural features are necessary for potent TRPA1 activation.[6] Structure-activity relationship studies have shown that modifications to the this compound scaffold can significantly alter its efficacy, highlighting the potential for developing new photo-activatable TRPA1 modulators with improved properties.[14]
The following diagram illustrates the logical relationship in the structure-activity analysis of this compound.
Caption: Logical flow of this compound's structure-activity relationship.
Conclusion and Future Directions
This compound represents a significant advancement in chemical optogenetics, providing a means to control the activity of the endogenous TRPA1 channel with light. The research summarized in this guide demonstrates a clear mechanism of action involving photochemical activation and covalent modification of the channel. The detailed experimental protocols provide a solid foundation for further investigation into the roles of TRPA1 in health and disease.
Future research may focus on optimizing the photochemical properties of this compound-like molecules to enhance their potency, wavelength sensitivity, and reversibility. The development of new photo-switchable TRPA1 agonists and antagonists will undoubtedly expand the toolkit for neuroscientists and pharmacologists, paving the way for novel therapeutic strategies targeting TRPA1-mediated pathologies.
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of TRPA1 activation and inhibition on TRPA1 and CGRP expression in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical activation of TRPA1 channels in neurons and animals. | Broad Institute [broadinstitute.org]
- 11. researchgate.net [researchgate.net]
- 12. TRPA1-dependent and -independent activation by commonly used preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optically Induced Calcium-Dependent Gene Activation and Labeling of Active Neurons Using CaMPARI and Cal-Light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Optovin for Controlling Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optovin is a novel, reversible, and photoactivated small molecule that functions as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] This property allows for the precise spatiotemporal control of neuronal activity in non-transgenic systems using light, offering a powerful tool for neuroscience research and potential therapeutic applications.[2][4][5][6] Unlike traditional optogenetic methods that require genetic modification to express microbial opsins, this compound enables the modulation of endogenous TRPA1 channels, which are expressed in sensory neurons.[2][4][5][6] This document provides detailed application notes and protocols for the use of this compound in controlling neuronal activity.
Mechanism of Action
This compound is activated by violet light (approximately 387-405 nm) and, in its photo-excited state, it interacts with and activates the TRPA1 channel.[2][7] This activation is believed to occur through a structure-dependent photochemical reaction involving reversible covalent modification of redox-sensitive cysteine residues within the TRPA1 protein.[2][7] The activation of the non-selective cation channel TRPA1 leads to the depolarization of neurons, triggering action potentials and subsequent physiological responses, such as motor activity or nociception.[2][3] The effect is reversible, and neuronal activity returns to baseline after the light stimulus is removed.[2]
Signaling Pathway
Caption: this compound is activated by violet light, leading to the opening of the TRPA1 channel, cation influx, and neuronal depolarization.
Quantitative Data Summary
| Parameter | Species/System | Value | Reference |
| EC50 for Motor Excitation | Zebrafish Embryos | 2 µM | [1][2][7] |
| Effective Concentration Range | Zebrafish Embryos | 1 - 10 µM | [1] |
| Activation Wavelength | In vitro / In vivo | ~387 nm (Violet) | [2][7] |
| Stimulus Intensity Threshold | Zebrafish | > 1.6 µW/mm² | [2][7] |
| Responsive DRG Neurons | Mouse | 33% (at 100 µM) | [1] |
| In Vivo Concentration (Nociception) | Mouse (topical ear application) | 15 mM | [1][3] |
| In Vitro Concentration (HEK293T cells) | Human TRPA1 transfected cells | 10 µM | [1] |
| Solubility in DMSO | up to 100 mg/mL |
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for using this compound to control neuronal activity.
Protocol 1: In Vivo Light-Activated Motor Behavior in Zebrafish Larvae
This protocol describes the use of this compound to elicit light-dependent motor responses in zebrafish larvae.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Zebrafish larvae (5-7 days post-fertilization)
-
Multi-well plates (e.g., 96-well)
-
Embryo medium (E3)
-
Light source capable of emitting violet light (~387-405 nm)
-
Behavioral tracking system (camera and software)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the this compound stock solution in E3 medium to the desired final concentration (e.g., 1-10 µM).
-
Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
-
Prepare a vehicle control solution with the same final concentration of DMSO in E3 medium.
-
-
Zebrafish Larvae Incubation:
-
Place individual zebrafish larvae into the wells of a multi-well plate containing the this compound working solution or vehicle control.
-
Incubate the larvae for at least 30 minutes in the dark at 28.5°C before stimulation.
-
-
Light Stimulation and Behavioral Recording:
-
Place the multi-well plate into the behavioral tracking system.
-
Allow a 5-minute acclimation period in the dark.
-
Record baseline activity for a defined period (e.g., 1 minute).
-
Deliver a light stimulus of violet light (e.g., 387 nm) at an intensity greater than 1.6 µW/mm² for a specified duration (e.g., 5-20 seconds).[2][7]
-
Continue recording during and after the light stimulus to capture the motor response.
-
Multiple light pulses can be delivered to observe repeated activation.[2]
-
-
Data Analysis:
-
Use the behavioral tracking software to quantify the motor activity of the larvae (e.g., distance moved, velocity).
-
Compare the light-induced motor response in this compound-treated larvae to the vehicle-treated controls.
-
Data can be expressed as a fold change in activity or as an absolute measure of movement.
-
Protocol 2: In Vitro Calcium Imaging of Cultured Neurons
This protocol outlines the use of this compound to activate cultured neurons, with neuronal activity monitored via calcium imaging.
Materials:
-
This compound
-
DMSO
-
Cultured dorsal root ganglia (DRG) neurons or other TRPA1-expressing neuronal cell lines
-
Calcium indicator dye (e.g., Fura-2 AM, GCaMP)
-
Cell culture medium
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microscope equipped with a light source for violet light stimulation and appropriate filters for the calcium indicator.
Procedure:
-
Stock and Working Solution Preparation:
-
Prepare this compound solutions as described in Protocol 1, using the appropriate imaging buffer for the final dilution. A final concentration of 10-100 µM can be used.[1]
-
-
Calcium Indicator Loading:
-
Load the cultured neurons with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with imaging buffer to remove excess dye.
-
-
This compound Application:
-
Replace the imaging buffer with the this compound working solution or a vehicle control.
-
Incubate the cells for 10-15 minutes in the dark at room temperature or 37°C.
-
-
Imaging and Light Stimulation:
-
Place the culture dish on the microscope stage and begin fluorescence imaging to establish a baseline calcium level.
-
Deliver a brief pulse of violet light (~405 nm) to the field of view to photoactivate this compound.
-
Continuously record the fluorescence intensity of the calcium indicator before, during, and after the light stimulus.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time for individual neurons.
-
Express the calcium response as a change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), i.e., ΔF/F₀.
-
Determine the percentage of neurons that respond to the light stimulus in the this compound-treated group compared to the control group.
-
Protocol 3: In Vivo Nociception Assay in Mice
This protocol describes a method for assessing the nociceptive effects of this compound in mice upon photoactivation.
Materials:
-
This compound
-
DMSO
-
Adult mice (e.g., C57BL/6)
-
Low-power laser or LED with an output around 405 nm
-
Behavioral observation chamber
-
Timer
Procedure:
-
This compound Solution Preparation:
-
Topical Application:
-
Gently restrain the mouse and apply a small volume (e.g., 20 µL) of the this compound solution or vehicle control to the ear pinna.[1]
-
-
Acclimation and Stimulation:
-
Place the mouse in the behavioral observation chamber and allow it to acclimate for 5-10 minutes.
-
Direct the low-power violet light source onto the treated ear.
-
Start a timer upon initiation of the light stimulus.
-
-
Behavioral Observation:
-
Observe the mouse for nociceptive behaviors, such as head shaking, head twitching, or ear grooming.
-
Record the latency to the first nociceptive response.
-
-
Data Analysis:
-
Compare the latency to respond between the this compound-treated and vehicle-treated groups.
-
Statistical analysis (e.g., t-test) can be used to determine the significance of the difference.
-
Concluding Remarks
This compound provides a versatile and powerful approach for the optical control of neuronal activity in wild-type animals, bypassing the need for genetic manipulation. The protocols provided herein offer a starting point for researchers to explore the utility of this photo-activated TRPA1 agonist in a variety of experimental contexts. Careful optimization of this compound concentration, light intensity, and duration will be necessary for specific applications and model systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Photochemical activation of TRPA1 channels in neurons and animals. | Broad Institute [broadinstitute.org]
- 5. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical activation of TRPA1 channels in neurons and animals [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Photoactivation of Optovin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo photoactivation of Optovin, a photoactive small molecule that functions as a reversible activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This property allows for real-time optical control of TRPA1-expressing neurons and subsequent physiological and behavioral responses in wild-type animals.
Mechanism of Action
This compound is a rhodanine-containing compound that, upon illumination with violet light, undergoes a photochemical reaction.[1] This process leads to the activation of the TRPA1 ion channel, which is predominantly expressed in sensory neurons. The activation of TRPA1 is mediated through a structure-dependent photochemical reaction involving redox-sensitive cysteine residues within the channel protein.[2][3][4] This activation is reversible, allowing for repeated optical stimulation.[1][5] The activation of TRPA1 by photoactivated this compound has been demonstrated in zebrafish, mice, and human TRPA1 channels.[1]
Signaling Pathway of this compound Photoactivation
Caption: Signaling pathway of this compound photoactivation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo photoactivation of this compound in zebrafish and mice.
| Parameter | Zebrafish | Mice | Reference |
| This compound Concentration | 50 µM (in embryo medium) | 15 mM (topical application) | [5] |
| EC50 for Motor Excitation | 2 µM | Not Reported | [1][6] |
| Effective Light Wavelength | 387 nm (violet) | 405 nm | [1][6][7] |
| Ineffective Light Wavelengths | 485 nm (blue), 560 nm (green), and longer | Not Reported | [1][6] |
| Light Intensity Threshold | > 1.6 µW/mm² | Not Reported | [1][6] |
| Behavioral Readouts | Vigorous motor excitation, C-bend, swimming | Nociceptive behaviors | [1][5][8] |
Experimental Protocols
Protocol 1: Photoactivation of this compound in Zebrafish Larvae
This protocol describes the methodology for inducing motor responses in zebrafish larvae through the photoactivation of this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Zebrafish embryo medium (E3 medium)
-
Zebrafish larvae (3-7 days post-fertilization)
-
Multi-well plates
-
Light source capable of delivering violet light (e.g., 387 nm LED array)
-
Behavioral tracking system
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.[5]
-
-
Preparation of Working Solution:
-
Dilute the this compound stock solution in E3 medium to the desired final concentration (e.g., 10 µM). Ensure thorough mixing. A typical effective concentration is 50 µM.[5]
-
-
Treatment of Zebrafish Larvae:
-
Place individual zebrafish larvae into the wells of a multi-well plate containing the this compound working solution.
-
Incubate the larvae in the this compound solution for a specified period (e.g., 1 hour) in the dark.[8]
-
-
Photoactivation and Behavioral Recording:
-
Following incubation, place the multi-well plate into the behavioral tracking system.
-
Allow for a brief acclimation period (e.g., 3 minutes) in the dark.[8]
-
Expose the larvae to a pulse of violet light (e.g., 387 nm) at an intensity above the activation threshold (> 1.6 µW/mm²).[1][6]
-
The duration of the light stimulus can be varied (e.g., 5-20 seconds), with the response duration being proportional to the stimulus duration.[1]
-
Record the motor activity of the larvae, which may include initial C-bends followed by swimming behavior.[8]
-
Repeated light pulses can be used to trigger multiple responses.[1]
-
Experimental Workflow for Zebrafish
Caption: Experimental workflow for this compound photoactivation in zebrafish.
Protocol 2: Photoactivation of this compound in Mice
This protocol outlines the procedure for eliciting nociceptive behaviors in adult mice by topical application and photoactivation of this compound.
Materials:
-
This compound (powder)
-
DMSO
-
PEG300
-
Tween 80
-
ddH₂O or Corn oil
-
Adult mice
-
Light source with a fiber optic cable for targeted delivery (e.g., 405 nm laser)
-
Behavioral observation arena
Procedure:
-
Preparation of In Vivo Formulation:
-
Prepare a DMSO master stock of this compound.[5]
-
For a PEG-based formulation: to the DMSO master stock, add PEG300 and mix until clear. Then add Tween 80 and mix until clear. Finally, add ddH₂O and mix until clear.[5]
-
For an oil-based formulation: to the DMSO master stock, add corn oil and mix until clear.[5]
-
A typical concentration for topical application is 15 mM.[5]
-
-
Topical Administration:
-
Apply the prepared this compound formulation to the desired area of the mouse, for example, the ear.[5]
-
-
Photoactivation and Behavioral Observation:
-
After a suitable absorption time, restrain the mouse or place it in a behavioral observation arena.
-
Deliver focused violet light (e.g., 405 nm) to the application site using a fiber optic cable.[7]
-
Observe and record nociceptive behaviors, such as ear scratching or head shaking.
-
Logical Relationship for Mouse Protocol
Caption: Logical flow of the mouse this compound photoactivation protocol.
Considerations for In Vivo Light Delivery
For in vivo applications, especially in deeper tissues, the method of light delivery is crucial. While topical application and illumination are suitable for superficial targets, deeper structures may require implantable fiber optics.[9] The use of two-photon excitation with near-infrared light can also be employed for highly localized activation in deeper tissues, as has been demonstrated for activating this compound in cortical neurons.[10]
Safety and Toxicology
While this compound enables powerful control over neuronal activity, it is important to consider its potential long-term effects. Studies in zebrafish have shown that exposure to 10 µM this compound for 96 hours did not adversely affect development, behavior, or survival.[1] However, rhodanine-containing compounds have been noted for their reactivity, and further optimization may be required for clinical applications.[1]
These protocols and notes provide a foundation for utilizing this compound as a tool for in vivo optical control of TRPA1. Researchers should optimize concentrations, light intensities, and durations for their specific experimental models and questions.
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical activation of TRPA1 channels in neurons and animals. | Broad Institute [broadinstitute.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish | bioRxiv [biorxiv.org]
- 9. Optogenetic investigation of neural circuits in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPA1 expression and its functional activation in rodent cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Optovin in the Study of Mechanosensory Hair Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanosensory hair cells are the primary receptors for hearing and balance in vertebrates. The study of their intricate signaling pathways is crucial for understanding auditory and vestibular function and for the development of therapeutics for hearing and balance disorders. Optovin is a photoactivated agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel implicated in various sensory processes.[1][2] Emerging evidence suggests the expression of TRPA1 channels in the stereocilia of mechanosensory hair cells, presenting a novel avenue for modulating and studying hair cell function.[1][3][4]
These application notes provide a comprehensive guide for utilizing this compound to investigate the role of TRPA1 channels in mechanosensory hair cells. The protocols detailed below are designed for researchers in academic and industrial settings and are adaptable for various experimental models, including zebrafish lateral line and isolated organ of Corti preparations.
Principle of Action
This compound is a cell-permeant small molecule that, upon exposure to violet light ( optimally around 387 nm), undergoes a photochemical reaction that leads to the activation of TRPA1 channels.[1] This activation results in the influx of cations, including Ca2+, leading to depolarization of the cell. By selectively activating TRPA1 channels with high spatiotemporal resolution, this compound allows for the precise investigation of their contribution to hair cell physiology and pathophysiology.
Data Presentation
The following tables summarize key quantitative data derived from studies on this compound and TRPA1 channels, which are essential for experimental design.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Transient Receptor Potential Ankryin 1 (TRPA1) | [1][2] |
| Activation Wavelength | ~387 nm (violet light) | [1] |
| Effective Concentration (EC50) | 2 µM (in zebrafish motor behavior assay) | [1] |
| Activation Mechanism | Photoactivated covalent modification of cysteine residues | [2] |
| Reversibility | Reversible upon removal of light stimulus | [1] |
Table 2: TRPA1 Channel Properties in Sensory Cells
| Property | Value | Reference |
| Ion Permeability | Non-selective cation channel (permeable to Ca2+) | [5] |
| Single Channel Conductance | ~100 pS (reduced by Ca2+) | [6] |
| Blockers | Amiloride, Gentamicin, Ruthenium Red, Gadolinium | [6] |
| Subcellular Localization in Hair Cells | Stereocilia, particularly at the tips | [1][3] |
Experimental Protocols
Protocol 1: Photoactivated Modulation of Hair Cell Activity in Zebrafish Lateral Line
This protocol describes the application of this compound to modulate the activity of hair cells in the lateral line of larval zebrafish, a well-established model for studying hair cell function and toxicity.[7][8][9]
Materials:
-
5-7 days post-fertilization (dpf) zebrafish larvae
-
This compound (stock solution in DMSO)
-
Embryo medium (E3)
-
96-well optical bottom plates
-
Fluorescent calcium indicator (e.g., GCaMP6s, Fluo-4 AM)
-
Light source capable of delivering ~390 nm wavelength light (e.g., LED, filtered mercury lamp)
-
Confocal or epifluorescence microscope
Procedure:
-
Preparation of Zebrafish:
-
Transfer 5-7 dpf zebrafish larvae into a 96-well optical bottom plate, with one larva per well in 100 µL of E3 medium.
-
If performing calcium imaging, incubate larvae in a solution of a fluorescent calcium indicator (e.g., 10 µM Fluo-4 AM in E3 with 0.1% DMSO for 1 hour at 28.5°C). For transgenic lines expressing GCaMP, this step is not necessary.[10]
-
Wash the larvae three times with fresh E3 medium.
-
-
This compound Application:
-
Prepare a working solution of this compound in E3 medium. A final concentration range of 1-10 µM is recommended as a starting point. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the this compound working solution to each well.
-
Incubate the larvae for 30-60 minutes in the dark at 28.5°C.
-
-
Photoactivation and Imaging:
-
Place the 96-well plate on the stage of the microscope.
-
Using a low-magnification objective, locate a neuromast of the lateral line.
-
Switch to a high-magnification water-immersion objective for imaging hair cells.
-
Acquire a baseline fluorescence recording for 30-60 seconds.
-
Deliver a pulse of violet light (~390 nm) to the neuromast to photoactivate this compound. The duration and intensity of the light pulse should be optimized for the specific setup, starting with 100-500 ms (B15284909) pulses.
-
Record the change in fluorescence intensity in the hair cells, which corresponds to Ca2+ influx upon TRPA1 activation.[10][11]
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F0) in individual hair cells before, during, and after photoactivation.
-
Compare the response in this compound-treated larvae to control larvae (treated with vehicle).
-
Protocol 2: Electrophysiological Recording of this compound-Induced Currents in Hair Cells
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from hair cells in an isolated organ of Corti preparation to measure currents elicited by photoactivated this compound.
Materials:
-
Postnatal day 3-7 (P3-P7) mouse or rat cochleae
-
Dissection solution (e.g., DMEM/F12)
-
Recording solution (extracellular and intracellular)
-
This compound (stock solution in DMSO)
-
Patch-clamp rig with an upright microscope, micromanipulators, and amplifier
-
Light source for photoactivation (~390 nm) coupled to the microscope light path
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Preparation of Organ of Corti:
-
Dissect the cochleae from P3-P7 mice or rats in cold dissection solution.
-
Carefully remove the organ of Corti and mount it on a coverslip in the recording chamber with the hair cells facing upwards.
-
Continuously perfuse the preparation with extracellular recording solution.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.
-
Under visual guidance, approach a hair cell (inner or outer) and form a gigaohm seal.
-
Establish a whole-cell recording configuration.
-
Record baseline membrane current or potential.
-
-
This compound Application and Photoactivation:
-
Add this compound to the perfusion solution to a final concentration of 1-10 µM.
-
Allow the preparation to incubate for 5-10 minutes in the dark.
-
Deliver a brief pulse of violet light through the microscope objective to the recorded hair cell.
-
Record the induced current (in voltage-clamp) or depolarization (in current-clamp).
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the light-induced current.
-
Perform a dose-response curve by varying the concentration of this compound or the intensity/duration of the light stimulus.
-
To confirm the involvement of TRPA1, apply a known TRPA1 antagonist (e.g., HC-030031) and observe the inhibition of the light-induced response.
-
Visualizations
Caption: Experimental workflow for using this compound to study hair cells.
Caption: Proposed signaling pathway of this compound in hair cells.
Potential Applications and Future Directions
-
Deconvoluting Mechanotransduction: By activating TRPA1 channels independently of mechanical stimulation, this compound can help to dissect the contribution of these channels to the overall mechanotransduction process.
-
Drug Screening: The zebrafish lateral line assay with this compound can be adapted for high-throughput screening of compounds that modulate TRPA1 activity in hair cells, which may have therapeutic potential for hearing and balance disorders.
-
Studying Hair Cell Damage and Protection: this compound can be used to investigate the role of TRPA1-mediated calcium influx in ototoxicity and to screen for protective agents.[7][12]
-
Investigating Synaptic Transmission: By selectively depolarizing hair cells with light, this compound can be used to study neurotransmitter release at the hair cell-afferent neuron synapse.
Troubleshooting
-
No Response to Light:
-
Confirm the viability of the hair cells.
-
Increase the concentration of this compound or the intensity/duration of the light stimulus.
-
Ensure the light source is emitting at the correct wavelength.
-
Verify the expression of TRPA1 in the specific hair cell type being studied.
-
-
High Background Signal:
-
Reduce the concentration of this compound.
-
Decrease the duration of incubation.
-
Ensure the preparation is adequately washed after incubation.
-
-
Phototoxicity:
-
Reduce the intensity and/or duration of the light stimulus.
-
Use a lower concentration of this compound.
-
Include a recovery period between light stimulations.
-
By providing a means to optically control a specific ion channel in mechanosensory hair cells, this compound opens up new possibilities for understanding the complex biology of hearing and balance.
References
- 1. biol.tsukuba.ac.jp [biol.tsukuba.ac.jp]
- 2. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nociceptor and Hair Cell Transducer Properties of TRPA1, a Channel for Pain and Hearing | Journal of Neuroscience [jneurosci.org]
- 5. TRPA1-Mediated Accumulation of Aminoglycosides in Mouse Cochlear Outer Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptor and Hair Cell Transducer Properties of TRPA1, a Channel for Pain and Hearing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Screening for Hair Cell Loss and Protection in the Zebrafish Lateral Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [rex.libraries.wsu.edu]
- 10. In Vivo Calcium Imaging of Lateral-line Hair Cells in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Localization of inner hair cell mechanotransducer channels using high speed calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Mechanotransduction Is Required for Cisplatin-Induced Hair Cell Death in the Zebrafish Lateral Line - PMC [pmc.ncbi.nlm.nih.gov]
Optovin Dosage and Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optovin is a photoactivated small molecule that functions as a reversible agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] This property allows for precise spatiotemporal control of TRPA1 activity in vivo, making it a valuable tool for studying sensory neuron function, nociception, and other physiological processes involving this channel.[1][3] This document provides detailed application notes and protocols for the dosage and administration of this compound in mouse models, based on currently available scientific literature.
Data Presentation
Table 1: this compound Dosage and Administration in Mice (Topical Application)
| Parameter | Value | Reference |
| Compound | This compound | [1][3][4] |
| Vehicle | Dimethyl sulfoxide (B87167) (DMSO) | [5] |
| Concentration | 15 mM | [4][5] |
| Administration Route | Topical (swab) | [5] |
| Application Volume | 20 µL | [6] |
| Application Site | Ear | [5] |
| Animal Model | Male C57Bl/6 mice | [5] |
| Photo-stimulation | 405 nm laser | [5] |
| Observed Effect | Nociceptive behavior (head shake or twitch) | [5][6] |
Note: Currently, there is limited published data on the systemic administration (e.g., intraperitoneal or intravenous) of this compound in mice. Researchers interested in these routes should perform initial dose-finding and toxicity studies.
Table 2: General Guidelines for Administration Routes in Adult Mice
| Administration Route | Recommended Volume | Recommended Needle Size | Reference |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | [7] |
| Intravenous (IV) - Tail Vein | < 0.2 mL | 27-30 G | [8] |
| Subcutaneous (SC) | < 1-2 mL | 25-27 G | [7] |
This table provides general guidance and is not specific to this compound. Appropriate vehicles and formulations for systemic delivery of this compound would need to be developed.
Experimental Protocols
Protocol 1: Topical Administration of this compound to the Mouse Ear for Nociceptive Behavior Assessment
This protocol is adapted from studies demonstrating the photo-inducible nociceptive effects of this compound in mice.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Cotton swabs
-
Male C57Bl/6 mice
-
Behavioral observation chamber
-
Low-power 405 nm laser
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 15 mM stock solution of this compound in DMSO. Ensure complete dissolution.
-
-
Animal Habituation:
-
Habituate the mice to the behavioral observation chamber for a sufficient period to minimize stress-induced behaviors.
-
-
This compound Application:
-
Gently restrain a mouse.
-
Using a cotton swab, apply 20 µL of the 15 mM this compound solution to the dorsal surface of one ear.
-
For control animals, apply 20 µL of DMSO vehicle alone.
-
-
Observation Period:
-
Return the mouse to the observation chamber.
-
-
Photo-stimulation and Behavioral Scoring:
-
After a brief period to allow for tissue penetration, direct a low-power 405 nm laser beam onto the treated ear.
-
Observe and record the latency to a characteristic nociceptive response, such as a head shake or head twitch.
-
The experiment should be performed in a blinded manner to avoid observer bias.
-
Signaling Pathways and Workflows
This compound's Mechanism of Action
This compound's biological effect is initiated by its photoactivation, leading to the modulation of the TRPA1 ion channel.
Caption: Mechanism of this compound-induced neuronal activation.
Experimental Workflow for Topical this compound Administration in Mice
The following diagram outlines the key steps in the experimental protocol for assessing this compound-induced nociception.
References
- 1. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [11C]Rhodamine-123: synthesis and biodistribution in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intravenous Injections in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optovin-Mediated Light Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optovin is a small molecule that enables the photochemical control of the transient receptor potential ankyrin 1 (TRPA1) ion channel.[1][2][3][4] This unique property allows for the remote and reversible activation of TRPA1-expressing cells, such as sensory neurons, using light.[1] Unlike traditional optogenetic techniques that require genetic modification, this compound can be applied to wild-type animals, offering a powerful tool for studying neuronal signaling and for potential therapeutic applications in non-transgenic systems.[1][2][3][4] These application notes provide a comprehensive guide to the experimental setup for this compound-mediated light stimulation, including detailed protocols and data presentation for effective implementation in a research setting.
Mechanism of Action
This compound is a photoactivated TRPA1 agonist.[1] Upon exposure to violet light, this compound undergoes a photochemical reaction that leads to the activation of the TRPA1 channel.[1] This activation is believed to occur through a structure-dependent photochemical reaction with redox-sensitive cysteine residues within the TRPA1 channel protein.[1][2][3] The activation is reversible, allowing for repeated stimulation of the target cells.[1]
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative data for designing and performing this compound-mediated light stimulation experiments.
Table 1: this compound Working Concentrations
| Animal Model | Concentration | Notes | Reference |
| Zebrafish (embryos/larvae) | 2 µM (EC50) | Effective concentration for inducing motor behavior. | [1][5] |
| Zebrafish (embryos/larvae) | 10 µM | Used for screening and prolonged exposure studies (up to 96 hours). | [1][5] |
| Zebrafish | 50 µM | Dosage used in some in vivo studies. | [6] |
| Mice | 15 mM | Topical application on the ear for eliciting nociceptive behaviors. | [6] |
| In vitro (HEK cells) | Not specified |
Table 2: Light Stimulation Parameters
| Parameter | Value | Notes | Reference |
| Activation Wavelength | 387 nm (Violet) | Optimal wavelength for this compound photoactivation. | [1][5] |
| 395 nm (Violet) | Elicits motor activity in zebrafish larvae. | [7] | |
| 460 nm (Blue) | Elicits motor activity in zebrafish larvae. | [7] | |
| Ineffective Wavelengths | 485 nm (Blue) | Does not induce a response. | [1][5] |
| 560 nm (Green) | Does not induce a response. | [1][5] | |
| 660 nm (Red) | Does not elicit motor activity in zebrafish larvae. | [7] | |
| Light Intensity Threshold | > 1.6 µW/mm² | Minimum intensity required to elicit motor behavior in zebrafish. | [1][5] |
| Stimulus Duration | 5 - 20 seconds | Response duration is proportional to stimulus duration in this range. | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or -80°C for up to one year.[6]
-
-
Working Solution:
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate experimental buffer (e.g., E3 medium for zebrafish embryos).
-
For control experiments, prepare a vehicle control solution containing the same final concentration of DMSO.
-
Protocol 2: this compound Treatment and Light Stimulation in Zebrafish Larvae
This protocol is adapted from studies using larval zebrafish to screen for light-dependent behaviors.[1]
-
Animal Preparation:
-
Use wild-type zebrafish larvae at the desired developmental stage.
-
Distribute larvae into a 96-well plate containing E3 medium.
-
-
This compound Incubation:
-
Add the this compound working solution to each well to achieve the final desired concentration (e.g., 10 µM).
-
Include vehicle control wells (DMSO only).
-
Incubate the larvae in the dark for a specified period before stimulation.
-
-
Light Stimulation Setup:
-
Utilize a light source capable of delivering specific wavelengths and intensities (e.g., an LED array or a microscope with a suitable light source and filters).
-
The light source should be positioned to illuminate the wells of the 96-well plate.
-
-
Stimulation and Behavioral Recording:
-
Data Analysis:
-
Quantify the behavioral response, for example, by measuring the distance moved, velocity, or frequency of specific movements (e.g., C-bends).
-
Compare the light-induced behavior in this compound-treated larvae to the vehicle-treated controls.
-
Mandatory Visualizations
Signaling Pathway of this compound-Mediated TRPA1 Activation
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical activation of TRPA1 channels in neurons and animals. | Broad Institute [broadinstitute.org]
- 4. Photochemical activation of TRPA1 channels in neurons and animals [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Optovin in Spinal Cord Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Optovin, a photoactivated TRPA1 agonist, in preclinical research models of spinal cord injury (SCI). The protocols outlined below are intended to serve as a foundation for investigating the potential of TRPA1 channel activation in promoting neural activity and motor responses following SCI.
Introduction
TRPA1 channels are non-selective cation channels expressed on sensory neurons.[3] Their activation leads to membrane depolarization and the generation of action potentials. The photochemical activation of these channels by this compound allows for precise temporal and spatial control of neuronal activity, offering a powerful method to explore the functional consequences of targeted neuronal stimulation in the injured spinal cord.
Mechanism of Action: this compound and TRPA1 Signaling
This compound's mechanism of action revolves around the photochemical activation of the TRPA1 ion channel. This process can be broken down into the following key steps:
-
Administration and Distribution: this compound is administered to the animal model and distributes to the target tissue, including the sensory neurons in the spinal cord.
-
Photoactivation: Upon exposure to violet light (approximately 405 nm), this compound undergoes a photochemical reaction.[1]
-
TRPA1 Channel Gating: The photoactivated this compound interacts with and opens the TRPA1 channel, which is a non-selective cation channel. This interaction is thought to involve the generation of reactive oxygen species, such as singlet oxygen, which then covalently modify cysteine residues on the TRPA1 protein, leading to channel opening.[1]
-
Cation Influx and Depolarization: The opening of the TRPA1 channel allows for the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.
-
Neuronal Excitation: The influx of positive ions leads to the depolarization of the neuronal membrane. If this depolarization reaches the threshold, it will trigger an action potential.
-
Signal Propagation and Neurotransmitter Release: The action potential propagates along the axon, leading to the release of neurotransmitters at the synaptic terminals. In the context of sensory neurons, this can include neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[4]
-
Motor Response: The activation of intraspinal circuits by the stimulated sensory neurons can ultimately lead to the contraction of muscles and observable motor activity in the otherwise paralyzed limbs.
Signaling Pathway Diagram
Caption: this compound-mediated TRPA1 channel activation pathway.
Quantitative Data Summary
While research on this compound in spinal cord injury is still emerging, the following table summarizes hypothetical quantitative data based on the expected outcomes of TRPA1 activation. This table is intended to serve as a template for organizing experimental results.
| Parameter | Control Group (Vehicle + Light) | This compound-Treated Group (this compound + Light) | p-value | Reference |
| Motor Evoked Potential (MEP) Amplitude (µV) | 10.5 ± 2.1 | 55.2 ± 8.7 | <0.01 | Fictional Data |
| Basso, Beattie, and Bresnahan (BBB) Score | 1.2 ± 0.5 | 4.5 ± 1.1 | <0.05 | Fictional Data |
| Grid Walk Test (Number of Foot Faults) | 18.3 ± 3.4 | 9.1 ± 2.0 | <0.01 | Fictional Data |
| Electromyography (EMG) Integral (mV*s) | 0.5 ± 0.2 | 3.8 ± 0.9 | <0.01 | Fictional Data |
Experimental Protocols
Spinal Cord Injury Model (Rat)
This protocol describes a severe spinal cord contusion injury in rats, a commonly used model to study SCI.
Materials:
-
Adult female Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, retractors)
-
Laminectomy tools (rongeurs)
-
Spinal cord impactor device (e.g., NYU Impactor)
-
Suture materials
-
Post-operative care supplies (antibiotics, analgesics, warming pads)
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).
-
Shave and sterilize the surgical area over the thoracic spine.
-
Make a midline incision and dissect the paraspinal muscles to expose the vertebral column at the T9-T10 level.
-
Perform a laminectomy at the T10 vertebra to expose the dorsal surface of the spinal cord.
-
Stabilize the spine using vertebral clamps.
-
Position the impactor tip over the exposed spinal cord.
-
Induce a severe contusion injury by dropping a 10g rod from a height of 25 mm onto the spinal cord.
-
Remove the impactor and vertebral clamps.
-
Suture the muscle layers and close the skin incision.
-
Provide post-operative care, including analgesics, antibiotics, and manual bladder expression twice daily.
Experimental Workflow Diagram
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of TRPA1 Channel Facilitates Excitatory Synaptic Transmission in Substantia Gelatinosa Neurons of the Adult Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 in the spinal dorsal horn is involved in post-inflammatory visceral hypersensitivity: in vivo study using TNBS-treated rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Optical Control with Optovin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optovin is a photo-activated small molecule that functions as a reversible activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] This property allows for precise spatiotemporal control of TRPA1-expressing cells, such as sensory neurons, using light.[3][4] Unlike traditional optogenetic techniques that require genetic modification, this compound enables optical control of endogenous TRPA1 channels in wild-type animals, offering a powerful tool for neuroscience research and potential therapeutic applications.[1][3]
These application notes provide an overview of this compound's mechanism of action, key experimental parameters, and detailed protocols for its use in both in vitro and in vivo model systems.
Mechanism of Action
This compound is activated by violet light, with a peak absorbance at 415 nm.[5] Upon photo-activation, this compound generates singlet oxygen, which is thought to lead to a reversible covalent modification of specific, redox-sensitive cysteine residues (C621, C633, and C856) on the intracellular domain of the TRPA1 channel.[3][5][6] This modification induces a conformational change in the channel, leading to its opening and subsequent cation influx, resulting in cell depolarization.[5][7] The effect of this compound is reversible, though the precise deactivation kinetics are not fully characterized.[3]
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in various experimental models.
| Parameter | Value | Species/System | Reference |
| In Vivo (Zebrafish) | |||
| EC₅₀ (Motor Excitation) | 2 µM | Zebrafish Larvae | [3][5] |
| Effective Concentration | 10 µM | Zebrafish Larvae | [8] |
| Activating Wavelength | 387 nm (violet) | Zebrafish Larvae | [3][5] |
| Ineffective Wavelengths | 485 nm (blue), 560 nm (green) | Zebrafish Larvae | [3][5] |
| Minimum Light Intensity | > 1.6 µW/mm² | Zebrafish Larvae | [3][5] |
| In Vivo (Mouse) | |||
| Concentration (Topical) | 15 mM in DMSO | Mouse (ear) | [5] |
| Activating Wavelength | 405 nm | Mouse | [5] |
| In Vitro (HEK293 Cells) | |||
| Concentration | 100 µM | hTRPA1-HEK293 cells | [5] |
| Incubation Time (Fura-2 AM) | 1 hour | HEK293 cells | [5] |
Table 1: this compound In Vivo and In Vitro Parameters.
| Parameter | Description | Reference |
| Mechanism | ||
| Target | TRPA1 Ion Channel | [1][5] |
| Mode of Action | Reversible photo-activated agonist | [2][3] |
| Photochemical Reaction | Generates singlet oxygen (¹O₂); does not generate hydroxyl radicals or superoxide.[3][5] | [3][5] |
| Cysteine Targets | C621, C633, C856 in human TRPA1 | [3][5] |
| Phototoxicity | ||
| Wavelength Dependence | Phototoxicity is more pronounced with shorter wavelengths (violet and blue light).[9] | [9] |
| This compound Trend | Shows a trend towards phototoxicity under violet wavelengths.[9] | [9] |
Table 2: Mechanistic and Safety Profile of this compound.
Experimental Protocols
Protocol 1: Zebrafish Larvae Photomotor Response (PMR) Assay
This protocol details a behavioral assay to assess the light-dependent effects of this compound on motor activity in zebrafish larvae.
Figure 2: Zebrafish Photomotor Response Assay Workflow.
Materials:
-
Zebrafish larvae (3-5 days post-fertilization)
-
96-well microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
E3 embryo medium
-
Automated behavioral tracking system with a violet light source
Procedure:
-
Preparation of Larvae: Raise wild-type zebrafish embryos to 3-5 days post-fertilization (dpf) at 28.5°C on a 14/10 hour light/dark cycle.
-
Plating: Using a transfer pipette, carefully place one larva into each well of a 96-well plate containing E3 medium.
-
Compound Treatment: Prepare a working solution of this compound in E3 medium (e.g., 10 µM). For control wells, prepare an equivalent concentration of DMSO in E3 medium. Add the solutions to the respective wells.
-
Incubation: Incubate the plate in the dark for 1-2 hours at 28.5°C.
-
Acclimation and Recording: Place the 96-well plate into the automated behavioral tracking system. Allow the larvae to acclimate for a period in the dark.
-
Photo-stimulation: Deliver pulses of violet light (e.g., 387 nm, >1.6 µW/mm²) of defined duration and frequency.
-
Data Acquisition: Record the movement of each larva using the tracking software before, during, and after each light stimulus.
-
Data Analysis: Quantify the locomotor response for each larva by calculating parameters such as total distance moved or average velocity during the light-on and light-off periods. Compare the responses of this compound-treated larvae to the DMSO-treated controls.
Protocol 2: In Vitro Calcium Imaging in hTRPA1-Expressing HEK293 Cells
This protocol describes how to measure this compound-induced calcium influx in a heterologous expression system.
Materials:
-
HEK293 cells stably or transiently expressing human TRPA1 (hTRPA1)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES and D-glucose
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Fluorescence microscope with a light source for violet light stimulation and ratiometric calcium imaging capabilities
Procedure:
-
Cell Culture: Culture hTRPA1-expressing HEK293 cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Wash the cells with assay buffer (supplemented HBSS). Incubate the cells in assay buffer containing Fura-2 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.2%) for 1 hour in the dark at room temperature.[5]
-
Equilibration: Wash the cells with assay buffer to remove excess dye and allow them to equilibrate for 30 minutes at room temperature.[5]
-
Baseline Imaging: Mount the dish on the microscope and acquire baseline fluorescence images.
-
This compound Application and Stimulation: Replace the buffer with a solution containing this compound (e.g., 100 µM).[5] After a brief incubation, stimulate the cells with violet light.
-
Image Acquisition: Acquire fluorescence images continuously before, during, and after light stimulation.
-
Data Analysis: Calculate the ratio of Fura-2 fluorescence at the two excitation wavelengths to determine changes in intracellular calcium concentration. Compare the response in hTRPA1-expressing cells to control cells (e.g., mock-transfected).
Protocol 3: Electrophysiological Recording from Mouse Dorsal Root Ganglion (DRG) Neurons
This protocol provides a general framework for patch-clamp recordings of this compound-induced currents in primary sensory neurons.
Figure 3: Logical Flow of this compound Action.
Materials:
-
Acutely dissociated mouse DRG neurons
-
Standard external and internal solutions for whole-cell patch-clamp recording
-
Patch-clamp rig with an upright microscope, micromanipulators, and amplifier
-
Light source (e.g., LED or laser) coupled to the microscope for delivering violet light to the recorded cell
-
This compound stock solution
Procedure:
-
Neuron Preparation: Isolate and culture DRG neurons from mice according to standard protocols.
-
Recording Setup: Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a DRG neuron.
-
Baseline Recording: Record baseline membrane potential or holding current.
-
This compound Application: Perfuse the recording chamber with external solution containing this compound at the desired concentration.
-
Photo-stimulation: Deliver a brief pulse of violet light to the recorded neuron.
-
Data Acquisition: Record changes in membrane potential (in current-clamp mode) or ionic currents (in voltage-clamp mode) in response to the light stimulus.
-
Washout and Reversibility: Perfuse the chamber with this compound-free external solution to test for the reversibility of the effect.
-
Data Analysis: Analyze the amplitude, kinetics, and voltage-dependence of the light-evoked currents or the pattern of light-evoked action potential firing.
Considerations for Use
-
Solubility: this compound is soluble in DMSO.[2] Prepare a high-concentration stock solution in DMSO and dilute to the final working concentration in aqueous buffer.
-
Light Delivery: The effectiveness of this compound activation is dependent on the wavelength and intensity of the light stimulus. Ensure that the light source is appropriately calibrated and focused on the sample.
-
Phototoxicity: Be aware of the potential for phototoxicity, especially with prolonged exposure to high-intensity, short-wavelength light.[9] It is advisable to perform control experiments to assess the health of the cells or organisms under the chosen light stimulation conditions in the absence of this compound.
-
Specificity: While this compound has been shown to be selective for TRPA1, it is good practice to include appropriate controls, such as experiments in TRPA1-knockout models or the use of a TRPA1 antagonist, to confirm the specificity of the observed effects.[5]
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool for the real-time optical control of TRPA1-mediated cellular and behavioral responses.
References
- 1. An optogenetic gene expression system with rapid activation and deactivation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.umd.edu [science.umd.edu]
- 7. TRPA1 is activated by direct addition of cysteine residues to the N-hydroxysuccinyl esters of acrylic and cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Optovin as a Non-Genetic Optogenetic Tool
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optogenetics has revolutionized neuroscience by enabling precise spatial and temporal control of neuronal activity.[1][2] However, traditional optogenetic methods are often limited to transgenic systems that express microbial opsins.[1][2][3] Optovin is a novel, small-molecule, reversible photoactivated TRPA1 (Transient Receptor Potential Ankyrin 1) channel activator that functions as a non-genetic optogenetic tool.[4][5] This allows for the optical control of endogenous TRPA1 channels in wild-type animals, presenting a significant advantage for research and potential therapeutic applications where genetic modification is not feasible.[1][3][6] this compound has been shown to be effective in zebrafish, mice, and on human TRPA1 channels.[3][4]
Mechanism of Action
This compound is a rhodanine-containing compound that, upon illumination with violet light, undergoes a photochemical reaction.[3] This light-activated state of this compound interacts with the TRPA1 ion channel. The proposed mechanism involves the formation of a reversible covalent bond with redox-sensitive cysteine residues within the TRPA1 channel protein.[3][5][6] This interaction gates the channel, leading to cation influx and depolarization of the cell, which in neurons triggers action potentials.[3] The activation is dependent on the structure of this compound and is not simply a result of singlet oxygen generation.[3] The effect is reversible, and the channel deactivates when the light source is removed.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃OS₂ | [4][7] |
| Molecular Weight | 315.41 g/mol | [4][7][8] |
| CAS Number | 348575-88-2 | [4][7][8] |
| Appearance | Yellow powder | [8] |
| Solubility | Soluble in DMSO (up to 100 mM) | [7][8] |
Table 2: In Vitro and In Vivo Concentrations and Efficacy of this compound
| Application | Organism/System | Concentration | Efficacy/Effect | Source |
| Behavioral Studies | Zebrafish Embryos/Larvae | 1-10 µM (EC₅₀ = 2 µM) | Light-dependent motor excitation | [3][5][9] |
| Calcium Imaging | Mouse DRG Neurons | 100 µM | Strong activation in 33% of neurons | [5] |
| Nociceptive Behavior | Adult Mice | 15 mM (20 µL topical) | Elicits nociceptive behaviors | [4][5] |
| Cell Line Transfection | HEK293T cells with hTRPA1 | 10 µM | Light-dependent activation | [5] |
Table 3: Photostimulation Parameters for this compound Activation
| Parameter | Value/Range | Notes | Source |
| Activation Wavelength | 387 nm (Violet) | No response at 485 nm (blue) or longer wavelengths | [3][9] |
| Stimulus Intensity | > 1.6 µW/mm² | Minimum intensity to elicit motor behavior in zebrafish | [3][9] |
| Stimulus Duration | 5 - 20 seconds | Response duration is proportional to stimulus duration | [3] |
| Reversibility | Reversible | Multiple responses can be triggered with repeated light pulses | [3] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Proposed signaling pathway of this compound activation.
Caption: General experimental workflow for a behavioral study.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder (CAS 348575-88-2)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate Amount: Determine the required amount of this compound powder to create a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is 315.41 g/mol .
-
For 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 315.41 g/mol = 0.00315 g = 3.15 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.15 mg of this compound.
-
Mixing: Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear yellow.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]
Protocol 2: In Vivo Treatment and Behavioral Analysis in Zebrafish Larvae
This protocol is adapted from studies demonstrating light-induced motor behavior in zebrafish.[3][10]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Zebrafish larvae (e.g., 3-7 days post-fertilization)
-
E3 embryo medium
-
96-well microplates
-
Automated behavioral analysis system with a violet light source (e.g., 387-395 nm)
-
DMSO (for vehicle control)
Procedure:
-
Animal Preparation: Place individual or small groups of zebrafish larvae into the wells of a 96-well plate containing E3 medium.
-
Dosing:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in E3 medium to the final desired concentration (e.g., 10 µM).
-
For a 10 µM final concentration in 200 µL well volume, add 0.2 µL of the 10 mM stock.
-
Prepare a vehicle control group by adding an equivalent volume of DMSO to the E3 medium (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the larvae in the this compound or vehicle solution for a specified period (e.g., 1 hour) in the dark at standard zebrafish housing temperatures (e.g., 28.5°C).
-
Acclimation: Place the 96-well plate into the behavioral analysis system and allow the larvae to acclimate in the dark for at least 10 minutes.
-
Photostimulation and Recording:
-
Data Analysis:
-
Quantify the motor activity using a motion index or similar metric provided by the analysis software.
-
Calculate the change in activity in response to the light stimulus compared to the baseline period.
-
Compare the light-induced behavioral response between the this compound-treated group and the DMSO control group using appropriate statistical tests (e.g., ANOVA).[3]
-
Protocol 3: In Vivo Nociceptive Assay in Adult Mice
This protocol is based on descriptions of this compound application to elicit nociceptive behaviors in mice.[3][4]
Materials:
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This compound
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Vehicle (e.g., DMSO or other suitable solvent)
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Adult mice (e.g., C57BL/6)
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Micropipette
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Violet light source (e.g., fiber-coupled LED, ~387 nm) with controlled intensity output
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Behavioral observation chamber
Procedure:
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Solution Preparation: Prepare a high-concentration solution of this compound (e.g., 15 mM) in a suitable vehicle that promotes skin penetration.
-
Animal Habituation: Place the mouse in the observation chamber and allow it to habituate for at least 30 minutes before the experiment.
-
Topical Application:
-
Photostimulation:
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After a brief absorption period, direct the violet light source to the application area.
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Illuminate the area with a defined intensity and duration.
-
-
Behavioral Observation:
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Observe and record nocifensive behaviors, such as head shaking, scratching, or flinching, during and immediately after the light stimulus.
-
Quantify the number and duration of these behaviors.
-
-
Data Analysis: Compare the frequency and duration of nocifensive behaviors between the this compound-treated and vehicle-treated groups.
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical activation of TRPA1 channels in neurons and animals [dash.harvard.edu]
- 3. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Photochemical activation of TRPA1 channels in neurons and animals. | Broad Institute [broadinstitute.org]
- 7. This compound, photoactive TRPA1 activator (CAS 348575-88-2) | Abcam [abcam.com]
- 8. Photochromic TrpA1 Channel Activator, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
protocol for dissolving and storing Optovin solution
Application Notes: Dissolving and Storing Optovin
Introduction
This compound is a photoactive small molecule that functions as a reversible TRPA1 (Transient Receptor Potential cation channel, subfamily A, member 1) activator.[1][2] It enables the light-mediated control of endogenous TRPA1 channels, making it a valuable tool in optogenetics and neuroscience research for controlling neuronal activity in non-transgenic systems.[1][3] this compound is activated by violet light (peak absorbance ~415 nm) and its effects are dependent on this photoactivation.[1][4] Proper preparation and storage of this compound solutions are critical to ensure its stability, potency, and the reproducibility of experimental results. These protocols provide detailed guidelines for the dissolution and storage of this compound for research applications.
Quantitative Data Summary
The following tables summarize the key properties and recommended storage conditions for this compound.
Table 1: Solubility and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 315.41 g/mol | [5][6] |
| Appearance | Yellow powder | [6] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [5][7] |
| Solubility in DMSO | Up to 100 mg/mL (or ~317 mM) | [5][6] |
| Solubility in Water | Insoluble | [5] |
| Solubility in Ethanol | Insoluble | [5] |
| EC₅₀ | ~2 µM (for motor excitation in zebrafish) | [1][4] |
Table 2: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Source(s) |
| Solid Powder | N/A | -20°C | Up to 3 years | [5] |
| Stock Solution | DMSO | -80°C | Up to 1-2 years | [5][8] |
| Stock Solution | DMSO | -20°C | Up to 1 year | [5][8] |
| Working Aliquots | DMSO | -20°C | Up to 1 month | [5][9] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution (e.g., 50 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution, which can be diluted to final working concentrations for various experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Methodology:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.[9] This prevents condensation of moisture, which can affect solubility and stability.
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube using an analytical balance.
-
Calculation Example: To prepare 1 mL of a 50 mM stock solution (MW = 315.41):
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L × 0.001 L × 315.41 g/mol × 1000 mg/g = 15.77 mg
-
-
-
Dissolution: Add the calculated volume of high-purity DMSO to the weighed this compound powder. Use of fresh DMSO is recommended as absorbed moisture can reduce solubility.[5]
-
For the example above, add 1 mL of DMSO.
-
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear and yellow. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, light-protected (amber or foil-wrapped) vials.[5][8][9] Aliquot volumes should be appropriate for your typical experiments (e.g., 10-50 µL).
-
Storage: Store the aliquots at -20°C for short-to-mid-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5][8]
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This compound is insoluble in aqueous media, but working solutions can be prepared by diluting the DMSO stock solution into the final aqueous buffer or medium. It is crucial to ensure the final DMSO concentration is low and compatible with the experimental system (typically <1%).
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes and micropipettes
Methodology:
-
Thawing: Retrieve a single aliquot of the concentrated this compound stock solution from the freezer. Thaw it completely at room temperature, protected from light.
-
Dilution: Add the required volume of the this compound stock solution to your final experimental buffer or medium. It is critical to add the DMSO stock to the aqueous solution while vortexing or mixing to prevent precipitation.
-
Calculation Example: To prepare 10 mL of a 10 µM working solution from a 50 mM stock:
-
Use the dilution formula: M₁V₁ = M₂V₂
-
(50,000 µM) × V₁ = (10 µM) × (10 mL)
-
V₁ = (10 µM × 10 mL) / 50,000 µM = 0.002 mL = 2 µL
-
-
Add 2 µL of the 50 mM stock to 10 mL of the aqueous medium.
-
-
Final DMSO Concentration: Verify that the final DMSO concentration is not toxic to your system.
-
In the example above, the final DMSO concentration is (2 µL / 10,000 µL) × 100% = 0.02%, which is well-tolerated by most cell cultures.
-
-
Use: Use the freshly prepared working solution immediately.[9] Since this compound is photoactive, all incubations prior to the intended light activation should be performed in the dark.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for preparing and storing this compound solutions.
Caption: Workflow for preparing and storing this compound solutions.
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optogenetics - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
troubleshooting Optovin not activating TRPA1 channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Optovin to activate TRPA1 channels.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments designed to activate TRPA1 channels using this compound.
Problem: No observable TRPA1 activation (e.g., no increase in intracellular calcium, no change in membrane potential) after applying this compound and light stimulation.
Possible Cause 1: Suboptimal this compound Concentration
Solution: Ensure you are using an appropriate concentration of this compound. The effective concentration can vary depending on the experimental system.
Quantitative Data Summary: this compound Concentration and Light Parameters
| Parameter | Recommended Range | Species/System | Citation |
| This compound Concentration | 2 µM (EC50) - 50 µM | Zebrafish | [1][2] |
| 15 mM (topical) | Mice (in vivo) | [1][3] | |
| 20 µM | Rat Cortical Neurons (in vitro) | [4] | |
| Light Wavelength | ~387-415 nm (violet/blue) | Zebrafish, Mouse | [1][2] |
| Light Intensity | > 1.6 µW*mm⁻² | Zebrafish | [1][2] |
Troubleshooting Workflow: Optimizing this compound Experiments
Caption: A stepwise guide to troubleshooting the lack of this compound-mediated TRPA1 activation.
Possible Cause 2: Inadequate Light Stimulation
Solution: Verify the wavelength and intensity of your light source. This compound is photoactivated by violet or blue light.[1][2] Ensure the light is reaching your sample with sufficient power.
Possible Cause 3: Degraded this compound Reagent
Solution: this compound, like many chemical compounds, can degrade over time. Ensure proper storage and handling.
-
Storage of Solid this compound: Store at -20°C under desiccating conditions. The product can be stored for up to 12 months.
-
Storage of this compound Solutions: Prepare stock solutions in fresh, high-quality DMSO.[3] Aliquot and store at -20°C for up to one month or -80°C for up to a year to avoid repeated freeze-thaw cycles.[3] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[5]
Possible Cause 4: Low or Absent TRPA1 Expression
Solution: Confirm that your experimental system (cell line, primary neurons, etc.) expresses functional TRPA1 channels.
-
Positive Controls: Use a known TRPA1 agonist, such as allyl isothiocyanate (AITC) or mustard oil, to confirm the presence of functional channels.[1][4]
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TRPA1 Antagonist: The selective TRPA1 antagonist HC-030031 can be used to confirm that the observed response is indeed mediated by TRPA1.[1][4]
Possible Cause 5: Issues with the Assay System
Solution: If your positive controls for TRPA1 activation are also failing, the issue may lie with the assay itself (e.g., calcium imaging, patch-clamp electrophysiology).
-
Calcium Imaging: Ensure proper loading of calcium indicators (e.g., Fura-2 AM) and that the imaging system is functioning correctly.[6][7]
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Patch-Clamp Electrophysiology: Verify the integrity of your patch-clamp setup, including electrodes, amplifiers, and recording solutions.[8][9]
Frequently Asked Questions (FAQs)
Q1: How does this compound activate TRPA1 channels?
A1: this compound is a photoactivated TRPA1 agonist.[3] Upon illumination with violet light (around 387-415 nm), this compound undergoes a photochemical reaction.[1][10] This process likely involves the formation of a reversible covalent bond with specific, redox-sensitive cysteine residues within the TRPA1 channel, leading to its activation.[1][10][11]
This compound-TRPA1 Signaling Pathway
Caption: The proposed mechanism of this compound-mediated TRPA1 channel activation.
Q2: Is this compound toxic to cells?
A2: Studies have shown that this compound does not cause significant differences in appearance, touch response, heart rate, fin movements, morphology, or survival percentage in treated versus untreated zebrafish embryos.[1] However, as with any experimental compound, it is good practice to perform toxicity assays in your specific system.
Q3: Can this compound have off-target effects?
A3: While this compound has been shown to be specific for TRPA1, it is important to consider potential off-target effects in any experiment.[1][4] The use of TRPA1 knockout models or specific TRPA1 antagonists like HC-030031 can help verify the specificity of this compound's action in your experiments.[1][4] Additionally, be aware of potential off-target effects of the light stimulation itself, which can influence non-opsin-expressing cells.[12][13][14][15]
Q4: How quickly does this compound activate TRPA1 after light stimulation?
A4: this compound enables rapid activation of TRPA1 channels upon illumination.[1] The onset of the response is typically very fast, allowing for high temporal precision in controlling neuronal activity.[4]
Q5: Is the effect of this compound reversible?
A5: Yes, this compound is a reversible photoactivated TRPA1 ligand.[1][3] After the light stimulus is removed, the channel will return to its inactive state. The duration of the response after illumination ceases can vary.[1]
Experimental Protocols
Calcium Imaging Protocol for TRPA1 Activation
This protocol is a general guideline for measuring intracellular calcium changes in response to this compound-mediated TRPA1 activation in cultured cells.
-
Cell Preparation: Plate cells expressing TRPA1 on glass coverslips suitable for microscopy.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM, 0.1 mg/ml) and Pluronic F-127 (0.02% w/v) in a physiological saline solution (e.g., Ringer's solution).[6]
-
Incubate the cells in the loading buffer for 30-60 minutes at room temperature in the dark.[6][16]
-
Wash the cells three times with the saline solution to remove excess dye.[7]
-
-
This compound Incubation: Incubate the dye-loaded cells with the desired concentration of this compound in the saline solution.
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Acquire a baseline fluorescence reading.
-
Deliver a light stimulus at the appropriate wavelength (~405 nm) and intensity to photoactivate this compound.
-
Record the changes in fluorescence intensity over time. For Fura-2, this is typically done by exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.[6]
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative changes in intracellular calcium concentration.
Experimental Workflow: Calcium Imaging
Caption: A typical workflow for a calcium imaging experiment to measure this compound-induced TRPA1 activation.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol provides a general framework for measuring TRPA1-mediated currents in response to this compound.
-
Cell Preparation: Use cells expressing TRPA1, either in culture or in acute tissue slices.
-
Recording Setup:
-
Transfer the cells/slice to a recording chamber on an upright or inverted microscope equipped with manipulators and a patch-clamp amplifier.
-
Continuously perfuse the chamber with an external recording solution.
-
Use borosilicate glass pipettes filled with an internal solution.
-
-
Establishing a Recording:
-
Obtain a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
This compound Application: Apply this compound to the bath or through a local perfusion system.
-
Light Stimulation and Data Acquisition:
-
Hold the cell at a specific membrane potential (e.g., -70 mV to measure excitatory currents).[8]
-
Deliver a light stimulus (~405 nm) to the cell through the microscope objective.
-
Record the resulting currents.
-
-
Data Analysis: Analyze the recorded currents to determine changes in amplitude and frequency of postsynaptic currents or the magnitude of the light-evoked current.
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. TRPA1 expression and its functional activation in rodent cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. In vivo patch-clamp analysis of the antinociceptive actions of TRPA1 activation in the spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. Heterogeneous side effects of cortical inactivation in behaving animals | eLife [elifesciences.org]
- 13. Off-target effects of optogenetics | Sainsbury Wellcome Centre [sainsburywellcome.org]
- 14. Blue light used for optogenetics may have off-target effects | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 15. Frontiers | Off-Target Influences of Arch-Mediated Axon Terminal Inhibition on Network Activity and Behavior [frontiersin.org]
- 16. Calmodulin binding is required for calcium mediated TRPA1 desensitization - PMC [pmc.ncbi.nlm.nih.gov]
issues with Optovin solubility and stability
Welcome to the technical support center for Optovin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the common challenges associated with the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a reversible, photoactivated activator of the TRPA1 (Transient Receptor Potential cation channel, subfamily A, member 1) ion channel.[1][2][3] Unlike traditional optogenetic methods that require genetic modification, this compound allows for the optical control of endogenous TRPA1 channels in wild-type, non-transgenic animals.[1][4] Its mechanism relies on a photochemical reaction initiated by violet light (peak absorbance ~415 nm).[1] Upon illumination, this compound is excited to a reactive state, leading to the generation of singlet oxygen.[1][5] This, in turn, is thought to cause a reversible covalent modification of redox-sensitive cysteine residues on the TRPA1 channel, leading to channel opening and neuronal activation.[1][4] The effect is light-dependent and does not occur in the dark.[1]
Q2: How do I properly dissolve and prepare this compound stock solutions?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol.[2] It is critical to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce solubility.[2] A common practice is to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous experimental buffer.[1][6]
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and activity of this compound. Recommendations vary for the powdered form versus solutions. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][7] Given that this compound is a photoactivated compound, protecting it from light during storage is essential.[1][6]
Q4: What is the optimal wavelength for the photoactivation of this compound?
This compound is most effectively activated by violet light.[1][8] Its peak absorbance is at 415 nm, and studies have shown behavioral responses in animals with light stimuli at 387 nm and 405 nm.[1][5] Wavelengths longer than blue light (e.g., green at 560 nm) do not elicit a response.[5]
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Molar Concentration (at Max Solubility) | Notes |
| DMSO | 63 mg/mL[2] | 199.74 mM[2] | Use fresh, anhydrous DMSO for best results.[2] |
| Water | Insoluble[2] | N/A | |
| Ethanol | Insoluble[2] | N/A |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Duration | Key Recommendations |
| Powder | -20°C[2] | 3 years[2] | Keep vial tightly sealed.[7] |
| Stock Solution (in DMSO) | -80°C[2] | 1 year[2] | Aliquot to avoid freeze-thaw cycles.[2] Protect from light.[6] |
| Stock Solution (in DMSO) | -20°C[2] | 1 month[2] | Aliquot to avoid freeze-thaw cycles.[2] Protect from light.[6] |
Troubleshooting Guides
Issue 1: My this compound has precipitated out of solution after dilution into an aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit, causing it to crash out of solution. This can happen even if the percentage of DMSO is low.[6]
-
Troubleshooting Steps:
-
Verify Final Concentration: Ensure your final working concentration is appropriate for your model system. Successful experiments have used concentrations ranging from 2 µM to 100 µM.[1][5]
-
Increase Final DMSO Percentage: While aiming for the lowest possible DMSO concentration to avoid solvent effects, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always run a vehicle control with the equivalent percentage of DMSO.
-
Use a Different Dilution Method: Try adding the aqueous buffer to the DMSO stock solution slowly while vortexing, rather than adding the stock to the buffer.
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound. Prepare them fresh immediately before each experiment.[7]
-
Caption: A flowchart for troubleshooting this compound precipitation issues.
Issue 2: I am observing low or no bioactivity after applying this compound and light.
-
Possible Cause: This could be due to several factors, including compound degradation, insufficient light activation, or issues with the biological target.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: If the stock solution is old or has been through multiple freeze-thaw cycles, its potency may be compromised.[2][7] Prepare a fresh stock solution from powder.
-
Verify Light Source: Check the wavelength and intensity of your light source. This compound requires violet light (~405 nm) with an intensity greater than 1.6 μW/mm² to elicit a motor response in zebrafish.[1][5] Ensure the light is reaching your sample effectively.
-
Check for Quenchers: The presence of singlet oxygen quenchers in your media can inhibit this compound's activity. For example, the quencher DABCO has been shown to completely suppress the this compound response.[1]
-
Confirm TRPA1 Expression: this compound's activity is dependent on the presence of the TRPA1 channel.[1][4] Confirm that your model system (cell line, neuron type, etc.) expresses functional TRPA1 channels.
-
Issue 3: I am concerned about potential phototoxicity in my experiments.
-
Possible Cause: High-intensity light, especially in the violet-blue spectrum, can be toxic to cells, and photosensitizing compounds can exacerbate this effect.[9] While one study found this compound was not phototoxic, a trend was noted.[8]
-
Troubleshooting Steps:
-
Run Light-Only Controls: Expose your samples (cells or animals) to the same light stimulus protocol without this compound to assess the baseline level of phototoxicity from your light source.
-
Run this compound-Only (Dark) Controls: Treat samples with this compound but do not expose them to the light stimulus. This will control for any dark toxicity of the compound.
-
Minimize Light Exposure: Titrate your light intensity and duration to the minimum required to elicit a reliable biological response. This will reduce the risk of phototoxicity.[10]
-
Include Negative Controls: Other photosensitizers that generate singlet oxygen but do not cause behavioral excitation can be used to show that the effect is specific to this compound's structure-dependent interaction with TRPA1 and not just a generic ROS effect.[1]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[7] b. Under sterile conditions, add the required volume of anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 50-100 mM). The maximum solubility is ~200 mM.[2] c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into single-use, light-protected (e.g., amber) vials. e. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: General In Vitro Cell-Based Assay (e.g., HEK293T cells expressing hTRPA1)
-
Cell Preparation: Plate HEK293T cells transfected with a human TRPA1 expression plasmid onto your preferred imaging plates (e.g., 96-well plates) and culture overnight.
-
Compound Preparation: On the day of the experiment, thaw a single-use aliquot of this compound DMSO stock. Prepare a working solution by diluting the stock in your assay buffer (e.g., HBSS). A final concentration of 10-100 µM is a common starting point.[1] Ensure the final DMSO concentration is consistent across all wells and included in vehicle controls.
-
Assay Procedure: a. Wash cells with assay buffer. b. If using a calcium indicator dye (e.g., Fura-2 or Fluo-4), load the cells according to the manufacturer's protocol and allow them to equilibrate.[1] c. Acquire a baseline reading for 60-120 seconds. d. Add the this compound working solution (or vehicle control) to the cells. e. Immediately begin the light stimulation protocol using a light source with the appropriate wavelength (e.g., 405 nm). f. Record the response (e.g., change in intracellular calcium) during and after the light stimulus.
Visualizations
Caption: Signaling pathway for this compound-mediated activation of TRPA1.
Caption: A typical workflow for an experiment using this compound.
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TRPA1 | Tocris Bioscience [tocris.com]
- 4. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. biorxiv.org [biorxiv.org]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. scientifica.uk.com [scientifica.uk.com]
Technical Support Center: Minimizing Phototoxicity in Optovin Experiments
Based on the information gathered, I will now generate the comprehensive technical support center for minimizing phototoxicity in Optovin experiments. This will include troubleshooting guides, FAQs, quantitative data tables, detailed experimental protocols, and the mandatory Graphviz diagrams, all tailored to the needs of researchers, scientists, and drug development professionals.
This technical support center provides guidance to researchers using this compound, a photoactivatable TRPA1 channel agonist. The information aims to help you design and execute experiments that maximize the desired photo-activation effects while minimizing phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that acts as a reversible, photoactivated agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2] In the presence of violet light (peak absorbance around 415 nm), this compound becomes photochemically reactive and generates reactive oxygen species (ROS), specifically singlet oxygen (¹O₂).[1] This, in turn, activates TRPA1 channels, which are non-selective cation channels expressed in sensory neurons, leading to neuronal depolarization and subsequent physiological responses.[1][3]
Q2: What are the primary concerns when using this compound?
A2: The primary concern is phototoxicity. The generation of ROS, which is essential for this compound's mechanism of action, can also cause oxidative stress and damage to cells and tissues if not properly controlled. This can manifest as altered cell morphology, apoptosis, necrosis, or behavioral artifacts in whole organisms.
Q3: What are the key parameters to control to minimize phototoxicity?
A3: The key parameters to control are:
-
This compound Concentration: Use the lowest effective concentration.
-
Light Intensity (Irradiance): Use the minimum light intensity required to elicit the desired response.
-
Light Exposure Duration and Frequency: Limit the duration of light exposure and the frequency of stimulation.
-
Wavelength: Use a wavelength that is optimal for this compound activation (~415 nm) to avoid off-target effects of other wavelengths.
Q4: Can I use antioxidants to reduce phototoxicity?
A4: While the generation of ROS is necessary for this compound's action, it is the excessive and off-target accumulation of ROS that leads to phototoxicity. The use of general antioxidants could potentially interfere with this compound's mechanism of action. However, targeted strategies to protect the sample from widespread oxidative stress without completely quenching the localized ROS needed for TRPA1 activation may be beneficial. Further empirical testing is required for specific antioxidants in your experimental system.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to phototoxicity in this compound experiments.
Troubleshooting Flowchart
Caption: A flowchart to systematically troubleshoot phototoxicity issues in this compound experiments.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| High cell death or significant morphological changes (e.g., blebbing, detachment). | Excessive this compound concentration: High concentrations can lead to increased ROS production upon illumination. | Perform a dose-response curve to determine the minimal effective concentration. Start with a low concentration (e.g., 1-5 µM) and titrate up. |
| High light intensity: Excessive light energy increases the rate of ROS generation. | Reduce the light intensity to the lowest level that still elicits a response. A behavioral response in zebrafish has been observed at intensities greater than 1.6 µW/mm².[1][4] | |
| Prolonged light exposure: Continuous illumination leads to the accumulation of ROS and cellular damage. | Use pulsed light instead of continuous illumination. Decrease the duration of each light pulse and increase the interval between pulses. | |
| Inconsistent or non-reproducible results. | Variability in light source: Fluctuations in lamp output or laser power can lead to inconsistent this compound activation. | Calibrate your light source before each experiment to ensure consistent output. |
| Degradation of this compound stock solution: this compound may be sensitive to light and repeated freeze-thaw cycles. | Aliquot your this compound stock solution and store it protected from light at -20°C or -80°C. Prepare fresh working solutions for each experiment. | |
| Behavioral artifacts in whole organisms (e.g., erratic movements not related to the expected response). | Off-target effects of high light intensity: Strong light can induce a startle response or other non-specific behaviors. | Include a "light only" control (no this compound) to distinguish between this compound-mediated effects and general light-induced behaviors. Reduce the light intensity. |
| Widespread neuronal activation: High concentrations of this compound or excessive light can lead to non-specific activation of TRPA1-expressing neurons. | Titrate down both the this compound concentration and light intensity. Consider using a more focused light source to illuminate only the region of interest. |
Data Presentation: Recommended Experimental Parameters
The optimal parameters will vary depending on the experimental model and the desired outcome. The following tables provide a starting point for optimization.
Table 1: Recommended this compound Concentrations
| Application | Model System | Recommended Starting Concentration | Reference |
| Behavioral Studies | Zebrafish Larvae | 2 - 10 µM | [1][4] |
| Neuronal Activation | Cultured Neurons | 1 - 10 µM | |
| Long-term Studies | Zebrafish Larvae | 10 µM (for up to 96 hours) | [1] |
Table 2: Recommended Light Parameters for this compound Activation
| Parameter | Recommendation | Notes | Reference |
| Wavelength | ~387 - 415 nm (Violet) | This compound has a peak absorbance at 415 nm.[1] | [1][4] |
| Intensity (Irradiance) | > 1.6 µW/mm² | This is the minimum intensity to elicit a motor response in zebrafish. Start low and increase as needed. | [1][4] |
| Duration | 1 - 20 seconds (pulsed) | For behavioral studies, stimulus and response duration are proportional in this range.[1][4] Shorter pulses are generally better for minimizing phototoxicity. | [1][4] |
| Frequency | Application-dependent | For repeated stimulation, allow for a recovery period between light pulses to minimize ROS accumulation. |
Experimental Protocols
Protocol 1: Minimizing Phototoxicity in Zebrafish Larvae Behavioral Experiments
This protocol provides a general framework for conducting behavioral experiments with this compound in zebrafish larvae while minimizing the risk of phototoxicity.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 2-10 µM) in embryo medium.
-
-
Incubation:
-
Incubate zebrafish larvae in the this compound working solution for a specified period (e.g., 30-60 minutes) in the dark.
-
-
Light Stimulation:
-
Use a calibrated light source with a filter to deliver violet light (~415 nm).
-
Start with a low light intensity (e.g., 2 µW/mm²) and a short pulse duration (e.g., 1-5 seconds).
-
If the desired behavioral response is not observed, gradually increase the light intensity and/or duration.
-
Include the following control groups:
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Vehicle control (DMSO in embryo medium) with light stimulation.
-
This compound treatment without light stimulation.
-
Untreated larvae with light stimulation.
-
-
-
Assessing Phototoxicity:
-
Visually inspect the larvae for any signs of morphological damage (e.g., edema, tissue necrosis) after the experiment.
-
Monitor for any abnormal or erratic behavior that is not part of the expected response.
-
For longer-term experiments, assess survival rates and developmental milestones compared to control groups.
-
Protocol 2: Assessing this compound Phototoxicity in Cell Culture
This protocol describes a method to quantify the phototoxic potential of this compound in a cell-based assay.
-
Cell Seeding:
-
Seed cells (e.g., a neuronal cell line expressing TRPA1) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Replace the medium in the wells with the this compound solutions. Include a vehicle control (DMSO).
-
-
Light Exposure:
-
Expose one set of plates to a controlled dose of violet light (~415 nm).
-
Keep a duplicate set of plates in the dark.
-
-
Incubation:
-
Incubate both sets of plates for a period of time (e.g., 24 hours).
-
-
Viability Assay:
-
Assess cell viability using a standard method such as the MTT or Neutral Red Uptake assay.
-
-
Data Analysis:
-
Calculate the IC50 values (the concentration that causes 50% reduction in cell viability) for both the light-exposed and dark-control plates.
-
A significant decrease in the IC50 value in the light-exposed group compared to the dark group indicates phototoxicity.
-
Visualizations
This compound's Mechanism of Action and Phototoxicity Pathway
Caption: Signaling pathway of this compound activation and the parallel pathway leading to phototoxicity.
Experimental Workflow for Minimizing Phototoxicity
References
Refining Optovin Light Stimulation Parameters: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Optovin-mediated light stimulation. All quantitative data is summarized in structured tables for easy comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that acts as a reversible photoactivated activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] In the absence of light, this compound is inactive. However, upon illumination with violet light, it undergoes a photochemical reaction, leading to the opening of the TRPA1 channel.[2][4] This allows the influx of cations, primarily calcium and sodium, into the cell, resulting in depolarization and neuronal activation. The mechanism is believed to involve a reversible covalent bond with cysteine residues on the TRPA1 channel.[1][2]
Q2: What is the optimal wavelength of light to activate this compound?
A2: this compound is most effectively activated by violet light. Studies have shown that it responds to wavelengths around 387 nm and has a peak absorbance at approximately 415 nm.[2][5] It does not respond to blue (485 nm), green (560 nm), or longer wavelengths of light.[5]
Q3: What happens to this compound after light stimulation is removed?
A3: The effects of this compound are reversible. Once the light source is removed, the this compound-TRPA1 interaction ceases, and the channel closes. The duration of the response after the light is turned off can vary depending on the specific this compound analog used.[2]
Q4: Is this compound toxic to cells?
A4: this compound can exhibit phototoxicity, particularly at higher concentrations and with prolonged exposure to violet light.[6][7] It is crucial to optimize both the this compound concentration and the light stimulation parameters to minimize cell death while achieving the desired level of activation.
Quantitative Data Summary
The following tables provide a summary of recommended starting parameters for this compound concentration and light stimulation. Note that optimal conditions may vary depending on the specific cell type, experimental model, and research objectives.
| Table 1: Recommended this compound Concentrations | ||
| Model System | Recommended Concentration Range | Reference |
| Zebrafish (embryos/larvae) | 2 µM (EC50 for behavioral response) - 50 µM | [2][3] |
| Mouse (in vivo, topical application to the ear) | 15 mM | [3] |
| Rat Cortical Neurons (in vitro, two-photon excitation) | 3 µM |
| Table 2: Light Stimulation Parameters | ||
| Parameter | Recommended Range/Value | Reference |
| Wavelength | 387 - 415 nm (Violet) | [2][5] |
| Intensity Threshold (Zebrafish) | > 1.6 µW/mm² | [5] |
| Pulse Duration (General Optogenetics) | 1 - 500 ms | |
| Frequency (General Optogenetics) | 1 - 100 Hz |
Experimental Protocols
Protocol 1: this compound Treatment and Photomotor Response (PMR) Assay in Zebrafish Larvae
This protocol describes how to assess the effect of this compound on the light-induced motor behavior of zebrafish larvae.
Materials:
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Zebrafish larvae (3 days post-fertilization)
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This compound stock solution (e.g., 10 mM in DMSO)
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1% DMSO in E3 medium (control solution)
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E3 medium
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Multi-well plates
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Automated behavioral analysis system with a violet light stimulus source
Procedure:
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Preparation: Prepare a working solution of 10 µM this compound in E3 medium. Prepare a 1% DMSO in E3 medium solution to serve as a vehicle control.
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Treatment: Transfer individual zebrafish larvae into the wells of a multi-well plate. Remove the E3 medium and replace it with either the 10 µM this compound solution or the 1% DMSO control solution.
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Incubation: Incubate the larvae for 1 hour in the dark at 28°C.[4]
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Acclimatization: Place the multi-well plate into the behavioral analysis system and allow the larvae to acclimate for a few minutes.
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Stimulation and Recording: Program the system to deliver pulses of violet light (e.g., 1-second pulses) and record the larval movement.[4] A typical experiment involves recording baseline activity, followed by the light stimulus, and then post-stimulus activity.
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Data Analysis: Quantify the motor activity (e.g., distance moved, velocity) before, during, and after the light stimulus. Compare the response of this compound-treated larvae to the control group. A significant increase in motor activity upon light stimulation is expected in the this compound-treated group.
Protocol 2: In Vitro this compound Stimulation of Cultured Cells
This protocol provides a general framework for stimulating cultured cells expressing TRPA1 with this compound and light.
Materials:
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Cultured cells expressing TRPA1 (e.g., HEK293-TRPA1 cells)
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell culture medium
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Assay buffer (e.g., HBSS)
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Fluorescent calcium indicator (e.g., Fluo-4 AM)
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Microplate reader or fluorescence microscope with a violet light source
Procedure:
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Cell Plating: Plate the TRPA1-expressing cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
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Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions. This will allow for the measurement of calcium influx upon channel activation.
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This compound Incubation: Replace the culture medium with assay buffer containing the desired concentration of this compound (e.g., 1-10 µM). Incubate for a sufficient time to allow for this compound to permeate the cell membrane (e.g., 15-30 minutes) in the dark.
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Baseline Measurement: Measure the baseline fluorescence of the cells before light stimulation.
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Light Stimulation: Expose the cells to violet light using the microscope or plate reader's light source. The duration and intensity of the light should be optimized for the specific cell type and experimental setup.
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Post-Stimulation Measurement: Immediately after or during light stimulation, measure the fluorescence intensity. An increase in fluorescence indicates a calcium influx due to TRPA1 activation.
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Controls: Include appropriate controls, such as cells not treated with this compound, cells not exposed to light, and wild-type cells not expressing TRPA1.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No response or weak response to light stimulation. | 1. Incorrect Wavelength: Using a wavelength outside of the violet range (387-415 nm). | 1. Ensure your light source is emitting the correct wavelength. |
| 2. Low Light Intensity: The light intensity is below the activation threshold. | 2. Increase the light intensity. For zebrafish, ensure it is above 1.6 µW/mm². | |
| 3. Insufficient this compound Concentration: The concentration of this compound is too low. | 3. Increase the this compound concentration. Perform a dose-response curve to find the optimal concentration for your system. | |
| 4. Inadequate Incubation Time: this compound has not had enough time to reach its target. | 4. Increase the incubation time with this compound before light stimulation. | |
| 5. No or Low TRPA1 Expression: The cells or organism do not express TRPA1, or the expression level is too low. | 5. Verify TRPA1 expression using techniques like qPCR, Western blot, or immunohistochemistry. | |
| 6. This compound Degradation: The this compound stock solution may have degraded. | 6. Prepare a fresh stock solution of this compound. Store it protected from light and at the recommended temperature. | |
| High cell death or signs of phototoxicity. | 1. Excessive Light Exposure: The light intensity or duration is too high. | 1. Reduce the light intensity and/or the duration of the light pulses. Use the minimum effective light exposure. |
| 2. High this compound Concentration: The concentration of this compound is in a toxic range. | 2. Reduce the concentration of this compound. | |
| 3. Reactive Oxygen Species (ROS) Production: this compound can generate ROS upon illumination. | 3. Consider using antioxidants in your culture medium. Use specialized imaging media designed to reduce phototoxicity.[6][7] | |
| Variability in results between experiments. | 1. Inconsistent Light Delivery: The light intensity or duration is not consistent across experiments. | 1. Calibrate your light source regularly to ensure consistent output. |
| 2. Inconsistent this compound Preparation: Variations in the preparation of the this compound working solution. | 2. Prepare fresh this compound solutions for each experiment and ensure it is fully dissolved. | |
| 3. Cell Health and Passage Number: Variations in the health and passage number of cultured cells can affect their response. | 3. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. |
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound.
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Technical Support Center: Overcoming Challenges in Optovin In Vivo Studies
Welcome to the technical support center for Optovin in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vivo?
This compound is a photoactivated small molecule that functions as a reversible activator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1] In vivo, when exposed to violet or blue light, this compound undergoes a photochemical reaction, leading to the generation of singlet oxygen.[2] This, in turn, results in the covalent modification of specific cysteine residues on the TRPA1 channel, causing its activation.[2] This activation allows for the influx of cations like calcium, leading to neuronal depolarization and subsequent physiological responses, such as motor excitation.[3]
Q2: What are the optimal wavelength and light intensity for activating this compound in vivo?
This compound is most effectively activated by violet light, with a peak absorbance around 415 nm. It also shows a response to blue light.[4] The minimal light intensity required to elicit a motor response in zebrafish larvae has been reported to be greater than 1.6 µW/mm².[2] However, the optimal intensity may vary depending on the animal model, tissue depth, and experimental setup. It is crucial to perform a dose-response curve for light intensity in your specific model to determine the optimal parameters that elicit a robust response while minimizing potential phototoxicity.
Q3: What is the recommended solvent and concentration for this compound in vivo?
This compound is poorly soluble in water but soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo studies, stock solutions are typically prepared in 100% DMSO. For administration, this stock is often diluted to the final working concentration. For zebrafish larvae, a common working concentration is 50 µM in the tank water.[1] For mice, a 15 mM solution in DMSO has been used for topical application on the ear.[1] It is critical to use fresh, high-quality DMSO, as moisture absorption can reduce this compound's solubility.[4]
Q4: How stable is this compound in solution and under in vivo conditions?
This compound stock solutions in DMSO are stable for up to 2 years when stored at -80°C and for 1 year at -20°C.[5] For working solutions, it is recommended to prepare them fresh before each experiment to avoid potential degradation. The in vivo stability of this compound is less characterized, but its effects are reversible, suggesting it is eventually metabolized or cleared. The duration of action will depend on factors such as the route of administration, local tissue environment, and metabolic rate of the animal model.
Troubleshooting Guides
Issue 1: No or Weak Behavioral/Physiological Response
Q: I am not observing the expected behavioral or physiological response after this compound administration and light stimulation. What could be the issue?
A: This could be due to several factors. Here's a step-by-step troubleshooting guide:
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Verify this compound Concentration and Administration:
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Ensure your stock solution was prepared correctly and stored properly. Use fresh, anhydrous DMSO.
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Confirm the final working concentration is appropriate for your model system (see FAQs).
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For aquatic models like zebrafish, ensure adequate incubation time for the compound to be absorbed.
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For topical or local administration, ensure the application method allows for sufficient tissue penetration.
-
-
Check Light Source and Delivery:
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Confirm that the wavelength of your light source is within the activation spectrum of this compound (violet/blue light).[4]
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Measure the light intensity at the site of stimulation to ensure it is above the activation threshold (>1.6 µW/mm²).[2] Light intensity can decrease significantly with tissue depth.
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Ensure the light is properly focused on the target area.
-
-
Confirm TRPA1 Expression:
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This compound's effect is dependent on the presence of TRPA1 channels. Verify that the cells or tissues you are targeting express TRPA1. This can be done through techniques like immunohistochemistry, in situ hybridization, or by using reporter animal lines.
-
-
Consider Potential Quenching:
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The presence of singlet oxygen quenchers can inhibit the action of this compound. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to suppress the this compound response in vivo.[2] Ensure your experimental preparation does not contain substances that could interfere with the photochemical activation.
-
Issue 2: Signs of Phototoxicity or Off-Target Effects
Q: I am observing tissue damage, inflammation, or other signs of toxicity in my animals following light stimulation. How can I mitigate this?
A: Phototoxicity is a potential concern with photoactivated compounds. Here are some strategies to minimize it:
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Optimize Light Exposure:
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Use the lowest effective light intensity and duration required to elicit the desired response.
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Use pulsed light instead of continuous illumination to reduce the total energy delivered to the tissue.
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Consider using longer wavelength light (e.g., blue light instead of violet) if it is still effective for your application, as longer wavelengths are generally less damaging.
-
-
Reduce this compound Concentration:
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Perform a dose-response experiment to find the minimum effective concentration of this compound.
-
-
Control for Vehicle Effects:
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Assess Phototoxicity Systematically:
Issue 3: Variability in Experimental Results
Q: My results are inconsistent between experiments. What could be causing this variability?
A: Inconsistent results can arise from several sources. Here's a checklist to improve reproducibility:
-
Standardize Protocols:
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Ensure all experimental parameters are kept consistent, including this compound concentration, incubation time, light intensity and duration, and the age and health of the animals.
-
-
Prepare Fresh Solutions:
-
Always use freshly prepared working solutions of this compound to avoid issues with degradation or precipitation.
-
-
Control for Environmental Factors:
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Factors such as temperature can influence neuronal activity and animal behavior. Maintain a consistent environmental temperature during experiments.
-
-
Light Delivery Precision:
-
Ensure the light delivery apparatus is stable and provides consistent illumination to the target area across all animals and experiments.
-
Quantitative Data Summary
| Parameter | Value | Animal Model | Source |
| EC50 (Motor Excitation) | 2 µM | Zebrafish Larvae | [2] |
| Effective Light Intensity | > 1.6 µW/mm² | Zebrafish Larvae | [2] |
| Activation Wavelength | 387 nm (violet) | Zebrafish Larvae | [2] |
| Working Concentration | 50 µM | Zebrafish (incubation) | [1] |
| Working Concentration | 15 mM | Mice (topical) | [1] |
| Stock Solution Solvent | DMSO | N/A | [4] |
| Stock Solution Storage | -80°C (2 years), -20°C (1 year) | N/A | [5] |
Experimental Protocols
Protocol 1: this compound Administration and Photoactivation in Zebrafish Larvae
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM. Store at -20°C or -80°C for long-term storage.
-
Animal Preparation: Use zebrafish larvae at the desired developmental stage (e.g., 5-7 days post-fertilization).
-
Incubation: Add the this compound stock solution to the embryo medium to a final concentration of 50 µM. Gently mix. Include a vehicle control group with an equivalent concentration of DMSO.
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Incubation Period: Incubate the larvae in the this compound or vehicle solution for 2-10 hours in the dark.
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Photoactivation: Place the larvae in a suitable imaging chamber. Deliver violet or blue light (e.g., 405 nm) at a calibrated intensity (e.g., >1.6 µW/mm²).
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Behavioral Analysis: Record and analyze the motor behavior of the larvae in response to the light stimulus.
Protocol 2: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This protocol is adapted from the OECD Test Guideline 432.[9][10]
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Cell Culture: Culture Balb/c 3T3 mouse fibroblasts in appropriate media.
-
Seeding: Seed 1x10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for cell adherence.
-
Treatment: Prepare a series of concentrations of this compound in culture medium. Replace the medium in both plates with the this compound solutions. Include a vehicle control.
-
Incubation: Incubate the plates for 1 hour.
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Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the other plate in the dark.
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Post-Incubation: Wash the cells and replace the treatment medium with fresh culture medium. Incubate for another 24 hours.
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Neutral Red Uptake: Add Neutral Red solution to the cells and incubate for 3 hours.
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Extraction and Measurement: Extract the dye from the cells and measure the absorbance to determine cell viability.
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Data Analysis: Compare the IC50 values (the concentration that causes 50% cell death) between the irradiated and non-irradiated plates to calculate the Photo-Irritation-Factor (PIF). A PIF score ≥ 5 is indicative of phototoxicity.
Visualizations
Caption: this compound activation of the TRPA1 signaling pathway.
Caption: Troubleshooting workflow for no or weak response.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitigating Phototoxicity during Multiphoton Microscopy of Live Drosophila Embryos in the 1.0–1.2 µm Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azooptics.com [azooptics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iivs.org [iivs.org]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enfo.hu [enfo.hu]
Technical Support Center: Optimizing Optovin Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reversibility of Optovin's effects in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, focusing on improving the reversal of its effects.
Issue 1: Incomplete or Slow Reversal of this compound's Effects After Washout
Possible Causes:
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Insufficient Washing: The most common reason for incomplete reversal is inadequate removal of this compound from the experimental system.
-
High Concentration of this compound: Using a higher than necessary concentration can lead to a larger pool of the compound that is difficult to wash out.
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Prolonged Light Exposure: Continuous or high-intensity light exposure might lead to secondary effects or phototoxicity, hindering the return to baseline.
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Cellular Health: Unhealthy or compromised cells may not recover effectively from stimulation.
Recommended Solutions:
| Solution | Detailed Protocol |
| Optimize Washout Protocol | 1. Preparation: Prepare a sufficient volume of fresh, pre-warmed (to the experimental temperature) buffer or medium. 2. Initial Wash: Gently aspirate the this compound-containing solution. Immediately add a large volume of fresh buffer/medium (e.g., for a 35 mm dish, use at least 2 mL). 3. Incubation: Incubate for 5-10 minutes at the experimental temperature to allow for the dissociation of this compound from the TRPA1 channels. 4. Repeat Washes: Repeat the aspiration and addition of fresh buffer/medium at least 3-5 times. 5. Final Incubation: After the final wash, incubate the cells in fresh medium for at least 15-30 minutes before assessing reversal. |
| Titrate this compound Concentration | Perform a dose-response curve to determine the lowest effective concentration of this compound for your specific cell type and experimental endpoint. The EC50 for this compound is reported to be approximately 2 µM[1]. |
| Optimize Light Stimulation | 1. Use Minimal Light Exposure: Employ the lowest light intensity and shortest duration required to elicit a response. This compound-treated animals respond to 387 nm (violet) light at intensities greater than 1.6 µW/mm²[2]. 2. Pulsed Illumination: Utilize pulsed light instead of continuous illumination to minimize phototoxicity and allow for periods of recovery. |
| Monitor Cell Viability | Regularly assess cell health using methods like Trypan Blue exclusion or a live/dead cell viability assay, especially after prolonged experiments. |
Issue 2: Observed Phototoxicity or Cell Stress
Possible Causes:
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High-Intensity or Prolonged Light Exposure: this compound absorbs light maximally at 415 nm, and excessive light at this wavelength can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen, causing cellular damage[1][2].
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Suboptimal Culture Conditions: Cells cultured in nutrient-depleted or otherwise stressful conditions are more susceptible to phototoxicity.
Recommended Solutions:
| Solution | Detailed Protocol |
| Minimize Light-Induced Damage | 1. Use Red-Shifted Light (if applicable for your experiment): While this compound is activated by violet light, assess if lower energy wavelengths can elicit a sufficient response in your system to minimize phototoxicity. 2. Employ Antioxidants: Consider supplementing the culture medium with antioxidants like Trolox or ascorbic acid to quench ROS. Always test for compatibility with your specific cells and experiment. 3. Use Photo-inert Media: Standard cell culture media can produce toxic byproducts upon illumination. If possible, use a photo-inert medium formulation for imaging experiments. |
| Optimize Cell Culture Environment | Ensure cells are healthy and growing in optimal conditions before starting the experiment. This includes using fresh media, appropriate supplements, and maintaining proper cell density. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's reversibility?
A1: this compound is a photoactivated agonist of the TRPA1 ion channel. Its effects are believed to be reversible due to the formation of a transient, covalent thioether bond with specific cysteine residues on the TRPA1 channel[2]. This interaction is light-dependent, and in the absence of light, the bond can reverse, leading to the deactivation of the channel. The process of "washing out" this compound removes the unbound compound from the extracellular space, shifting the equilibrium towards the dissociation of the this compound-TRPA1 complex.
Q2: How can I confirm that this compound has been successfully washed out?
A2: The most direct way is to re-stimulate the cells with light after the washout procedure. If the cells no longer respond, it indicates a successful washout. For a more quantitative assessment, you can perform calcium imaging or electrophysiology to measure the return of cellular activity to baseline levels.
Q3: Can I reuse the this compound solution?
A3: It is not recommended to reuse this compound solutions. To ensure consistent and reproducible results, always prepare fresh solutions from a stock for each experiment.
Q4: Are there any known compounds that can actively reverse this compound's effects?
A4: The primary method for reversing this compound's effects is through washout. While some TRPA1 antagonists exist, their use for actively reversing this compound's effects has not been extensively documented and would require careful validation for your specific experimental setup.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C or -80°C, protected from light.
Visualizations
.dot
Caption: this compound's reversible activation of the TRPA1 channel.
.dot
Caption: Experimental workflow for this compound application and washout.
.dot
Caption: Logic diagram for troubleshooting incomplete this compound reversal.
References
Technical Support Center: Troubleshooting Variability in Optovin-Induced Responses
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in experiments utilizing Optovin, a photoactivatable TRPA1 channel agonist. The following information is structured to address common challenges and ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during this compound-based experiments in a question-and-answer format.
Q1: Why am I observing inconsistent or no behavioral responses in my zebrafish larvae after this compound treatment and light stimulation?
A1: Variability in behavioral responses is a common challenge and can stem from several factors. Below is a troubleshooting guide to address this issue.
-
Inadequate this compound Concentration or Delivery: Ensure the final concentration of this compound is appropriate. For zebrafish larvae, a typical effective concentration (EC50) is around 2 µM.[1] Inconsistent delivery can also lead to variable responses.
-
Improper Light Stimulation: The wavelength, intensity, and duration of the light stimulus are critical. This compound is most effectively activated by violet light (around 387-415 nm).[1][2] Ensure your light source is calibrated and provides consistent output.
-
Suboptimal Acclimation and Assay Conditions: Zebrafish behavior is highly sensitive to environmental conditions. Lack of proper acclimation to the testing arena can lead to baseline variability that masks the this compound-induced effect. Standardizing acclimation time, temperature, and light conditions is crucial.[3][4][5][6][7]
-
Biological Variability: The expression of the target channel, TRPA1, can vary between individual animals. In zebrafish, there are two TRPA1 paralogs, Trpa1a and Trpa1b, with distinct expression patterns and sensitivities to chemical irritants.[8][9] Variability in the expression of the specific paralog targeted by this compound (primarily Trpa1b) can lead to differing responses.[2]
Q2: My this compound solution appears cloudy or precipitates upon dilution in aqueous media. How can I resolve this?
A2: this compound has poor solubility in water. Precipitation will lead to inaccurate dosing and reduced efficacy.
-
Use of a Co-solvent: this compound is soluble in DMSO.[2] Prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the experimental medium. Ensure the final DMSO concentration is low and consistent across all experimental groups to avoid solvent-induced toxicity or behavioral artifacts.
-
Fresh Preparation: It is recommended to prepare the this compound working solution fresh for each experiment to avoid potential degradation or precipitation over time.
Q3: I am concerned about potential phototoxicity or off-target effects of the light stimulation. How can I control for these?
A3: High-intensity or prolonged exposure to violet/blue light can be toxic to cells and tissues.[10] It is essential to include proper controls in your experimental design.
-
Light-Only Control: Expose animals to the same light stimulation protocol without this compound treatment. This will help determine if the light itself is causing any behavioral changes.
-
This compound-Only Control (Dark Control): Treat animals with this compound but do not expose them to the light stimulus. This control is crucial to confirm that the observed effects are light-dependent.[2]
-
Vehicle Control: Treat animals with the vehicle (e.g., DMSO in media) and expose them to the light stimulus to control for any effects of the solvent.
Q4: How can I minimize variability in my zebrafish behavioral assays?
A4: Standardizing your experimental protocol is key to reducing variability.
-
Consistent Rearing Conditions: Maintain consistent temperature, light/dark cycles, and feeding schedules for your zebrafish.[11]
-
Standardized Behavioral Paradigm: Use a consistent protocol for behavioral testing, including acclimation period, duration of light/dark phases, and the number of trials.[5][6][7][12][13]
-
Automated Tracking: Utilize automated video tracking systems to quantify behavior objectively and reduce observer bias.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound experiments.
Table 1: this compound Efficacy and Photochemical Properties
| Parameter | Value | Species/System | Reference |
| EC50 (Behavioral Response) | 2 µM | Zebrafish Larvae | [1] |
| Effective Light Wavelength | ~387 - 415 nm (Violet) | Zebrafish Larvae | [1][2] |
| Minimum Light Intensity | > 1.6 µW/mm² | Zebrafish Larvae | [1] |
| Peak Absorbance | 415 nm | In vitro | [2] |
Experimental Protocols
Protocol 1: this compound Treatment and Behavioral Assay in Zebrafish Larvae
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution in E3 embryo medium to the desired final concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.1%.
-
-
Zebrafish Larvae Treatment:
-
At 4-5 days post-fertilization (dpf), transfer larvae into a 96-well plate, one larva per well, in 200 µL of E3 medium.
-
Replace the E3 medium with the this compound working solution or a vehicle control solution.
-
Incubate the larvae in the dark for 1 hour at 28.5°C.
-
-
Behavioral Assay:
-
Place the 96-well plate into an automated behavioral tracking system.
-
Acclimate the larvae in the dark for at least 10 minutes.
-
Record baseline activity for 5 minutes in the dark.
-
Deliver a violet light stimulus (e.g., 405 nm) at a defined intensity and duration.
-
Record locomotor activity during and after the light stimulus.
-
-
Data Analysis:
-
Quantify behavioral parameters such as distance moved, velocity, and turning angle.
-
Compare the responses of this compound-treated larvae to control groups.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound experiments.
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: General Experimental Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inconsistencies in variable reporting and methods in larval zebrafish behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardizing Zebrafish Behavioral Paradigms Across Life Stages: An Effort Towards Translational Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Standardized Method for the Assessment of Behavioral Responses of Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for investigating light/dark locomotion in larval stage zebrafish using a standardized behavioral assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zebrafish TRPA1 Channels Are Required for Chemosensation But Not for Thermosensation or Mechanosensory Hair Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivities of Two Zebrafish TRPA1 Paralogs to Chemical and Thermal Stimuli Analyzed in Heterologous Expression Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Protocol for investigating light/dark locomotion in larval stage zebrafish using a standardized behavioral assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Optovin's Specificity for TRPA1 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Optovin's performance in specifically targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) channel against other known modulators. The information presented is supported by experimental data to validate this compound's specificity.
Executive Summary
This compound is a novel, photoactivated small molecule that functions as a selective agonist of the TRPA1 ion channel.[1][2] Its unique mechanism of action, involving light-induced activation, allows for precise spatiotemporal control of TRPA1 activity, a feature not available with conventional agonists like allyl isothiocyanate (AITC) and cinnamaldehyde. Experimental evidence demonstrates that this compound's effects are dependent on TRPA1 and that it shows minimal off-target activity against a broad range of central nervous system (CNS) receptors and other TRP channels like TRPV1 and TRPM8.
Performance Comparison
The following table summarizes the quantitative data on the potency of this compound and other well-characterized TRPA1 agonists.
| Compound | Target | Assay Type | Measured Potency (EC50) | Reference |
| This compound | Zebrafish TRPA1 | In vivo behavioral response (light-activated) | 2 µM | [3][4] |
| Allyl Isothiocyanate (AITC) | Human TRPA1 | In vitro patch clamp on HEK cells | 2.7 ± 0.4 µM | N/A |
| Cinnamaldehyde | Human TRPA1 | In vitro assay in HEK293 cells | 61 ± 9 µM (at 23 °C) | N/A |
| Cinnamaldehyde | Human TRPA1 | In vitro assay in HEK293 cells | 84 ± 9 µM (at 35 °C) | N/A |
Specificity Profile
A critical aspect of a pharmacological tool is its specificity for the intended target. This compound has been profiled for off-target activities, providing strong evidence for its selectivity for TRPA1.
Off-Target Screening
This compound was subjected to a comprehensive screening against a panel of human and rodent CNS receptors, ion channels, and transporters by the National Institutes of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). The results of this screening revealed no significant sub-micromolar targets for this compound, indicating a high degree of selectivity.[1]
Activity at Related TRP Channels
Studies using human embryonic kidney (HEK293T) cells transfected with other members of the TRP family have shown that this compound does not activate TRPV1 or TRPM8 channels, further supporting its specificity for TRPA1.[1] While specific quantitative data on the lack of activation is not available, the qualitative results from these cellular assays are compelling.
Mechanism of Action: Photoactivated Covalent Modification
This compound's activation of TRPA1 is a light-dependent process. It is a photoactivated TRPA1 agonist that works through a photochemical reaction with specific, redox-sensitive cysteine residues within the TRPA1 channel protein.[1][2][5] This covalent modification is reversible, allowing for the potential to switch channel activity on and off with light.
Caption: this compound's photoactivation pathway.
Experimental Methodologies
The validation of this compound's specificity for TRPA1 channels involved several key experimental protocols.
Cell Culture and Transfection for TRPA1 Expression
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for their robust growth and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For expressing the target ion channel, HEK293T cells are transiently transfected with a plasmid DNA encoding human TRPA1 using a suitable transfection reagent like Lipofectamine 2000 or FuGENE HD. Control cells are typically transfected with a plasmid encoding a fluorescent protein (e.g., GFP) to assess transfection efficiency and serve as a negative control.
Calcium Imaging Assay for Channel Activation
This assay measures the influx of calcium ions upon channel activation, which is a hallmark of TRPA1 function.
-
Cell Preparation: Transfected HEK293T cells are plated on glass-bottom dishes.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a solution containing the dye for 30-60 minutes at room temperature.
-
Imaging: A fluorescence microscope equipped with a calcium imaging system is used to monitor changes in intracellular calcium concentration.
-
Stimulation: A baseline fluorescence is recorded before the application of this compound. The cells are then exposed to violet light (around 415 nm) to photo-activate this compound, and the subsequent changes in fluorescence are recorded. Known TRPA1 agonists like AITC can be used as a positive control.
Caption: Workflow for a calcium imaging assay.
Electrophysiology for Direct Measurement of Channel Activity
Whole-cell patch-clamp electrophysiology provides a direct measure of the ion flow through the TRPA1 channel.
-
Cell Preparation: Transfected HEK293T cells are prepared on coverslips.
-
Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Stimulation and Recording: this compound is applied to the cell, and the current flowing through the TRPA1 channels is recorded before, during, and after photo-stimulation with violet light. The amplitude and kinetics of the current provide a direct measure of channel activation.
Conclusion
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical activation of TRPA1 channels in neurons and animals [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Optovin and Other Small-Molecule TRPA1 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Optovin with other prominent small-molecule activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and serves as a critical sensor for a wide array of exogenous and endogenous irritants, making it a key target in pain, inflammation, and respiratory research.
Introduction to TRPA1 Activation
The activation of the TRPA1 channel is a key mechanism in the detection of noxious stimuli. Many small-molecule activators are electrophilic compounds that covalently modify specific cysteine residues within the N-terminal ankyrin repeat domain of the channel, leading to channel opening and cation influx. This guide focuses on a comparative analysis of this compound, a unique photoactivated agonist, against other well-characterized electrophilic and non-electrophilic TRPA1 activators.
This compound: A Light-Activated TRPA1 Agonist
This compound is a novel, reversible, photoactivated TRPA1 ligand that offers unprecedented spatiotemporal control over channel activation.[1][2] Unlike traditional agonists that activate TRPA1 upon application, this compound's activity is dependent on violet light (peak absorbance at 415 nm).[2] This property allows for precise, localized activation of TRPA1 channels in vitro and in vivo, a significant advantage for studying neuronal circuits and targeted therapeutic approaches. The mechanism of action involves a photochemical reaction with redox-sensitive cysteine residues on the TRPA1 channel.[1]
Comparison of TRPA1 Activators
The following table summarizes the quantitative data for this compound and other commonly used small-molecule TRPA1 activators. It is important to note that EC50 values can vary depending on the experimental system, cell type, and assay methodology.
| Activator | Chemical Class | Mechanism of Action | EC50 Value(s) | Species Specificity | Key Features |
| This compound | Rhodanine derivative | Photoactivated covalent modification of cysteine residues | 2 µM (Zebrafish embryo behavior)[2][3] | Active on human, mouse, and zebrafish TRPA1[1] | Light-dependent activation, reversible, enables high spatiotemporal control. |
| Allyl isothiocyanate (AITC) | Isothiocyanate | Covalent modification of cysteine and lysine (B10760008) residues[4] | 2.7 ± 0.4 µM (hTRPA1, Patch clamp)[5], 173 ± 4.2 µM (Rat DRG neurons, Electrophysiology)[4] | Broadly active across species. | Pungent compound from mustard and wasabi, widely used as a standard TRPA1 agonist. |
| Cinnamaldehyde (B126680) | Aldehyde | Covalent modification of cysteine residues | 61 ± 9 µM (hTRPA1, 23°C), 84 ± 9 µM (hTRPA1, 35°C) in HEK293 cells[6] | Active across various species. | Active component of cinnamon, exhibits bimodal effects (activation at low µM, inhibition at mM concentrations).[7] |
| N-Methylmaleimide (NMM) | Maleimide | Covalent modification of cysteine and lysine residues[4][8] | 18 ± 2.1 µM (Rat DRG neurons, Electrophysiology)[4] | Broadly active across species. | A valuable tool for studying electrophile-induced TRPA1 activation.[8] |
| JT010 | Thiazole derivative | Covalent and site-selective modification of Cys621 | 0.65 nM (hTRPA1, Calcium uptake assay)[9][10][11], ~7.6 nM (hTRPA1, Electrophysiology)[9] | Potent activator of human TRPA1, but significantly weaker on mouse TRPA1.[9][12] | Highly potent and selective agonist for human TRPA1. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of TRPA1 activators. Below are outlines of common experimental protocols.
Calcium Imaging Assay
This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon TRPA1 activation.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 70-90% confluency.[13]
2. Dye Loading:
-
The culture medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in the dark at room temperature for 30-60 minutes.[13][14]
3. Compound Application and Data Acquisition:
-
After washing to remove excess dye, the plate is placed in a fluorescence microplate reader (e.g., FlexStation 3).[13]
-
A baseline fluorescence reading is taken before the automated addition of the TRPA1 activator at various concentrations.
-
For this compound, the plate is illuminated with violet light (e.g., 387 nm) immediately before and during fluorescence reading.
-
Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time.
4. Data Analysis:
-
The change in fluorescence is calculated relative to the baseline.
-
Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the agonist concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPA1 channel.
1. Cell Preparation:
-
HEK293 cells expressing TRPA1 or dissociated dorsal root ganglion (DRG) neurons are used.
-
Cells are plated on glass coverslips for recording.
2. Recording Setup:
-
Coverslips are transferred to a recording chamber on an inverted microscope.
-
The chamber is perfused with an extracellular solution containing physiological ion concentrations.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution.
3. Whole-Cell Configuration and Recording:
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.[15]
-
TRPA1 activators are applied via the perfusion system. For this compound, a light source is focused on the recorded cell.
-
The resulting inward currents are recorded using an amplifier and digitized for analysis.[14]
4. Data Analysis:
-
The peak current amplitude at each agonist concentration is measured.
-
Dose-response curves are constructed by plotting the normalized current against the logarithm of the agonist concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
TRPA1 Signaling Pathway
Activation of the TRPA1 channel leads to the influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane. The increase in intracellular Ca²⁺ triggers a cascade of downstream signaling events, including the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation.[16]
TRPA1 Activation and Downstream Signaling.
Experimental Workflow for TRPA1 Activator Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel TRPA1 activators.
Workflow for TRPA1 Activator Discovery.
Off-Target Effects and Considerations
While TRPA1 activators are valuable research tools, it is important to consider their potential off-target effects. Many electrophilic activators can react with other proteins containing reactive cysteine residues. For instance, high concentrations of cinnamaldehyde can have bimodal effects, causing inhibition of TRPA1.[7] The use of light to activate this compound also necessitates careful controls to account for any potential phototoxicity or off-target effects of the light itself, although studies suggest that this compound's effects are specifically mediated through TRPA1. It is crucial to perform appropriate control experiments, such as using TRPA1 knockout models or specific antagonists, to confirm that the observed effects are indeed mediated by TRPA1.
Conclusion
This compound represents a significant advancement in the toolset for studying TRPA1, offering precise control over channel activation. Its unique photo-activated mechanism distinguishes it from other small-molecule activators like AITC and cinnamaldehyde. However, the choice of activator will ultimately depend on the specific experimental question. For high-throughput screening and general activation studies, traditional agonists remain highly valuable. For experiments requiring high spatiotemporal resolution to dissect complex biological processes, this compound is an unparalleled tool. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing TRPA1 activators in their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanion.de [nanion.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bimodal effects of cinnamaldehyde and camphor on mouse TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medkoo.com [medkoo.com]
- 12. iasp-pain.org [iasp-pain.org]
- 13. jove.com [jove.com]
- 14. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Optovin and Channelrhodopsin for Optical Control of Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent tools for the optical control of neuronal activity: Optovin, a chemical photosensitizer, and Channelrhodopsin (primarily Channelrhodopsin-2, ChR2), a genetically encoded light-gated ion channel. This analysis is supported by experimental data to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Channelrhodopsin (ChR2) |
| Nature of Tool | Small molecule (chemical compound) | Protein (genetically encoded) |
| Target | Endogenous TRPA1 channels | Genetically expressed channel |
| Requirement for Genetic Modification | No | Yes |
| Target Cell Specificity | Dependent on endogenous TRPA1 expression | High (promoter-driven expression) |
| Mode of Action | Photoactivated agonist | Direct light-gated ion channel |
| Activation Wavelength | Violet light (~387-415 nm) | Blue light (~470 nm for ChR2) |
Performance Characteristics: A Quantitative Comparison
The following table summarizes the key performance metrics for this compound-activated TRPA1 channels and the widely used Channelrhodopsin-2 (ChR2). It is important to note that while extensive quantitative data exists for ChR2 and its variants, detailed electrophysiological characterization of this compound-activated TRPA1 currents is less prevalent in the literature. The data for this compound is therefore more qualitative or derived from broader studies of TRPA1 channels activated by other means.
| Parameter | This compound-activated TRPA1 | Channelrhodopsin-2 (ChR2) |
| Activation Kinetics (Time to Peak) | Not explicitly reported for this compound. TRPA1 activation by other electrophiles can be relatively slow (seconds). | Fast (~2-5 ms)[1] |
| Inactivation/Deactivation Kinetics (Time Constant) | Reversible, but specific time constants for deactivation after light removal are not well-defined. | Relatively slow off-kinetics (~10-20 ms), can be engineered for faster (e.g., ChETA) or slower (step-function) kinetics.[1] |
| Ion Selectivity/Permeability | Non-selective cation channel, permeable to Na+, K+, and highly permeable to Ca²⁺.[2] | Non-selective cation channel, permeable to H+, Na+, K+, and to a lesser extent, Ca²⁺.[2] |
| Single-Channel Conductance | ~96 pS (for mustard oil-activated TRPA1) | ~40-100 fS[3] |
| Activation Wavelength (Peak) | ~415 nm (Violet)[1] | ~470 nm (Blue) |
| Required Light Power Density for Neuronal Activation | >1.6 µW/mm² for behavioral response in zebrafish.[4] | ~1-5 mW/mm² for robust neuronal spiking. |
| Reversibility | Yes, the effect is reversible upon removal of light.[5] | Yes, the channel closes upon removal of light. |
Signaling Pathways and Mechanism of Action
The fundamental difference between this compound and Channelrhodopsin lies in their mechanism of action. Channelrhodopsin is a direct light-gated ion channel, whereas this compound is a photosensitive molecule that chemically modifies and activates an endogenous channel.
This compound Signaling Pathway
This compound's mechanism involves a photochemical reaction that targets the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel endogenously expressed in a subset of neurons, particularly nociceptors.[2][5][6][7][8] Upon illumination with violet light, this compound is excited to a reactive state. This activated form of this compound is thought to covalently modify specific cysteine residues on the TRPA1 protein, leading to channel opening and cation influx.[1][4] This influx of cations, including Na⁺ and Ca²⁺, depolarizes the neuron, leading to the generation of action potentials.
Channelrhodopsin Signaling Pathway
Channelrhodopsin-2 (ChR2) is a microbial opsin that functions as a direct light-gated ion channel. When genetically expressed in neurons, it integrates into the cell membrane. Upon absorption of a blue light photon, the retinal cofactor within the ChR2 protein undergoes a conformational change, which directly opens the channel pore.[9] This allows the influx of cations, primarily Na⁺ and H⁺, leading to membrane depolarization and subsequent firing of action potentials. The process is rapid and directly controlled by the presence of light.
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of TRPV1-TRPA1 Interaction to the Single Channel Properties of the TRPA1 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photostimulation for In Vitro Optogenetics with High-Power Blue Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. coolled.com [coolled.com]
- 7. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Photostimulation for optogenetics or uncaging [protocols.io]
A Comparative Guide to Validating Behavioral Responses Induced by Optovin
For researchers, scientists, and drug development professionals, the ability to precisely control neuronal activity is paramount for understanding neural circuits and validating therapeutic targets. Optovin, a photoactivated small molecule, offers a unique method for controlling the cation channel TRPA1 in wild-type animals, providing an alternative to traditional chemical agonists and transgenic optogenetic techniques.[1][2]
This guide provides an objective comparison of this compound with other common TRPA1 agonists, supported by experimental data and detailed protocols, to assist in the selection of the most appropriate tool for inducing and validating behavioral responses.
Comparison of TRPA1 Activation Methods
This compound's primary advantage is its spatiotemporal precision; it activates the TRPA1 channel only when and where it is exposed to light of a specific wavelength.[1][3] This contrasts with traditional chemical agonists, which offer temporal control only upon application and washout, and with transgenic optogenetics, which requires genetic modification.
| Feature | This compound | Chemical Agonists (e.g., AITC, Cinnamaldehyde) | Transgenic Optogenetics (e.g., ChR2) |
| Mechanism | Photoactivated ligand of endogenous TRPA1 | Direct chemical activation of endogenous TRPA1 | Light-gated ion channel |
| Stimulus | Violet-Blue Light (~387-460 nm)[4][5] | Chemical Compound (e.g., Mustard Oil)[4] | Specific Wavelengths of Light |
| Target Organism | Wild-type animals[1] | Wild-type animals[4] | Requires genetically modified (transgenic) animals |
| Spatiotemporal Control | High (controlled by light beam)[1] | Low (depends on diffusion and washout)[1] | High (controlled by light beam) |
| Reversibility | Rapidly reversible in the dark[6] | Reversible upon washout | Rapidly reversible in the dark |
| Invasiveness | Non-invasive (compound administration + light) | Non-invasive (compound administration) | Requires genetic manipulation |
Quantitative Data on Behavioral Responses in Zebrafish
Zebrafish larvae are a powerful model for high-throughput behavioral studies due to their transparency and well-characterized motor responses.[7] The primary behavioral outputs measured upon TRPA1 activation are nocifensive or escape-like behaviors, quantified as increased locomotor activity.[7][8]
| Parameter | This compound | Allyl Isothiocyanate (AITC) | Cinnamaldehyde (CA) |
| Effective Concentration | EC50 of 2 µM[5] | 0.01 µM - 100 µM (dose-dependent)[8][9] | Similar range to AITC[4] |
| Activating Stimulus | Light intensity > 1.6 µW/mm²[5] | N/A (Chemical) | N/A (Chemical) |
| Response Pattern | Distinct, sharp spikes of motor activity (P1 phase) upon light stimulation, which can be repeated with multiple light pulses.[4] | A sustained, broad increase in motor activity without distinct spikes.[4] | A sustained, broad increase in motor activity, similar to AITC.[4] |
| Inter-stimulus Activity | Baseline activity is low between light stimuli.[4] | Activity levels remain elevated between stimuli.[4] | Activity levels remain elevated between stimuli.[4] |
Signaling Pathways and Workflows
This compound-Induced Signaling Pathway
This compound's mechanism relies on the photoactivation of the endogenous TRPA1 channel, which is expressed in sensory neurons.[1] Upon illumination with violet light, this compound undergoes a photochemical reaction, leading to the activation of the TRPA1 channel. This activation allows an influx of cations, including Ca²⁺, which depolarizes the neuron and triggers downstream signaling cascades that result in a behavioral response.[1][10]
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel zebrafish-based model of nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Methods to Investigate Nociception and Pain in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling Neuronal Responses: A Comparative Guide to Optovin and Electrophysiology
For researchers, scientists, and professionals in drug development, understanding the nuances of neuronal activation is paramount. Optovin, a photoactivated TRPA1 channel agonist, offers a novel method for controlling neuronal activity with light. This guide provides a comprehensive comparison of this compound's performance against traditional electrophysiology, supported by experimental data, to aid in the selection of appropriate methodologies for neuronal research.
At a Glance: this compound vs. Electrophysiology
The following table summarizes the key quantitative findings from the cross-validation of this compound with electrophysiological methods. The data is derived from studies on HEK293T cells transfected with the human TRPA1 channel (hTRPA1).
| Parameter | This compound with Light Stimulation | Mustard Oil (Positive Control) | Light Stimulation Only (Control) | This compound in Dark (Control) |
| Cell Responsiveness | Activation of hTRPA1-transfected cells | Activation of hTRPA1-transfected cells | No significant response | No significant response |
| Current Density | Significant increase in current density upon photo-stimulation | Induces characteristic TRPA1 currents | No significant change in current density | No significant change in current density |
| Specificity | Effect blocked by TRPA1 antagonist (HC-030031) | Effect blocked by TRPA1 antagonist (HC-030031) | N/A | N/A |
Delving Deeper: Experimental Protocols
The validation of this compound's activity was primarily conducted using whole-cell patch-clamp electrophysiology on HEK293T cells expressing hTRPA1. This technique allows for the direct measurement of ion channel activity in response to stimuli.
Whole-Cell Patch-Clamp Electrophysiology Protocol
1. Cell Preparation:
-
HEK293T cells are transiently transfected with a plasmid encoding human TRPA1 (hTRPA1).
-
Cells are cultured on coverslips for 24-48 hours post-transfection before recording.
2. Recording Solutions:
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
3. Recording Procedure:
-
Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Currents are recorded in response to voltage steps or ramps to assess channel activation.
4. Compound Application and Light Stimulation:
-
This compound is applied to the bath solution at a concentration of 10 µM.
-
For photoactivation, cells are illuminated with violet light (e.g., 405 nm) using a light source coupled to the microscope. Specific light intensity and duration are optimized for maximal and repeatable activation.
-
Mustard oil (a known TRPA1 agonist, typically 100 µM) is used as a positive control to confirm TRPA1 functionality.
-
The TRPA1 antagonist HC-030031 (typically 10 µM) is used to confirm the specificity of the responses.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.
The Efficacy of Optovin Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Optovin, a photoactivated TRPA1 channel activator, in different species. It is designed to offer an objective overview of the product's performance, supported by available experimental data, to inform research and development in the field of photopharmacology.
Introduction to this compound
This compound is a small molecule that enables optical control of endogenous TRPA1 (Transient Receptor Potential Ankyrin 1) channels.[1][2] Upon illumination with violet light, this compound undergoes a photochemical reaction that leads to the activation of TRPA1, a non-selective cation channel involved in sensory processes such as pain, temperature, and chemical irritation.[3] This activation is reversible, allowing for repeatable light-induced control of neuronal activity and behavior in wild-type animals without the need for genetic modification.[1][3]
Comparative Efficacy of this compound
Direct comparison of this compound's efficacy across different species is challenging due to variations in experimental design, endpoints, and administration methods. The available data primarily focuses on zebrafish and mice.
Table 1: Quantitative Comparison of this compound Efficacy in Zebrafish and Mice
| Parameter | Zebrafish (Larvae) | Mouse (Adult) | Data Source |
| Effective Concentration | EC50 = 2 µM (for motor excitation) | 15 mM (topical application for nocifensive behavior) | [1][4] |
| Species-Specific Response | Vigorous, reversible motor excitation (swimming, C-bend behaviors) | Nocifensive behaviors (head-shaking, head-twitching) | [1][2][3] |
| Activation Wavelength | 387 nm (violet light) | 405 nm (violet light) | [1][2] |
| Light Intensity Threshold | > 1.6 µW/mm² | Not explicitly defined | [1] |
Note: The significant difference in effective concentrations between zebrafish and mice may be attributed to the different administration routes (immersion for zebrafish larvae vs. topical for mice) and the distinct biological responses measured.
Alternatives to this compound
Currently, there are limited photopharmacological alternatives to this compound that allow for light-dependent activation of endogenous TRPA1 channels without genetic modification. Other TRPA1 agonists, such as allyl isothiocyanate (AITC) and cinnamaldehyde, are not light-dependent.[3] While other rhodanine-containing compounds have been investigated, this compound has been shown to be phenotypically unique in its potent photoactivated behavioral effects.[1]
The broader field of optogenetics offers alternatives for optical control of neuronal activity, but these methods typically require the genetic expression of light-sensitive proteins like channelrhodopsins.
Experimental Protocols
Zebrafish Photomotor Response (PMR) Assay
This protocol is adapted from studies observing light-dependent motor excitation in zebrafish larvae.
Objective: To quantify the behavioral response of zebrafish larvae to this compound upon photoactivation.
Materials:
-
Zebrafish larvae (3 days post-fertilization)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Automated microscopy system with a violet light source (e.g., 387 nm LED or Xenon lamp with appropriate filter)
-
Video recording and motion analysis software
Procedure:
-
Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.
-
Add this compound to the desired final concentration (e.g., for a dose-response curve from 1 µM to 10 µM). Include a DMSO vehicle control group.
-
Incubate the larvae for 1 hour in the dark at 28.5°C.
-
Place the 96-well plate on the motorized stage of the automated microscope.
-
Acclimate the larvae for a brief period in the dark.
-
Record baseline motor activity for a defined period (e.g., 60 seconds).
-
Deliver a pulse of violet light (e.g., 1 second duration, >1.6 µW/mm² intensity).
-
Record the motor response during and after the light stimulus for a defined period (e.g., 60 seconds).
-
Analyze the video recordings to quantify larval movement (e.g., distance moved, velocity).
-
Calculate the change in motor activity from baseline to determine the behavioral excitation score.
-
Plot the dose-response curve to determine the EC50 value.
Mouse Nocifensive Behavior Assay
This protocol is based on studies inducing nocifensive behaviors in adult mice.
Objective: To assess the in vivo efficacy of this compound in eliciting a nocifensive response in mice.
Materials:
-
Adult C57Bl/6 mice
-
This compound solution (15 mM in DMSO)
-
Vehicle control (DMSO)
-
Low-power laser with a fiber optic cable (405 nm)
-
Restraining device for the mouse (optional, to allow for targeted light delivery)
-
Video camera to record behavior
Procedure:
-
Acclimate the mice to the experimental setup.
-
Topically apply a small volume of the 15 mM this compound solution or DMSO vehicle to the ear of the mouse.
-
Allow a short period for the solution to be absorbed.
-
Direct the low-power 405 nm laser beam onto the treated ear.
-
Observe and record the time to the first characteristic nocifensive behavior, such as a head shake or head twitch.
-
A cut-off time should be established to prevent tissue damage.
-
Compare the response latency between the this compound-treated and vehicle-treated groups.
Visualizing Pathways and Workflows
This compound's Signaling Pathway
References
Optovin vs. Genetic Methods: A Comparative Guide for Neuro-Optics
For researchers, scientists, and drug development professionals, the ability to optically control neuronal activity is a powerful tool. While genetic methods, collectively known as optogenetics, have been the gold standard, the chemical compound Optovin presents a compelling alternative. This guide provides an objective comparison of this compound and genetic methods, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
Optogenetics involves the genetic modification of cells to express light-sensitive ion channels, most notably channelrhodopsins. This approach offers high cell-type specificity and temporal precision. In contrast, this compound is a small molecule that acts as a photoactivated activator of the endogenous TRPA1 channel. Its primary advantage lies in its ability to confer light sensitivity to neurons in wild-type, non-transgenic animals, thereby circumventing the need for genetic engineering. This fundamental difference leads to a cascade of practical advantages and disadvantages that are critical to consider in experimental design.
At a Glance: this compound vs. Genetic Methods
| Feature | This compound | Genetic Methods (e.g., Channelrhodopsin-2) |
| Requirement for Genetic Modification | No | Yes |
| Target Specificity | Targets cells expressing TRPA1 channels | High cell-type specificity via targeted gene expression |
| Organism Suitability | Applicable to wild-type organisms | Primarily used in genetically tractable model organisms |
| Temporal Precision | Millisecond-scale activation | Millisecond-scale activation and deactivation |
| Activation Wavelength | Violet light (~387 nm)[1] | Varies by opsin (e.g., ~470 nm for ChR2)[2] |
| Reported In Vivo Models | Zebrafish, Mice[3][4] | Wide range, including Drosophila, mice, rats, primates[5] |
| Potential for Off-Target Effects | Dependent on TRPA1 expression profile and compound distribution | Potential for light-induced off-target effects on non-transduced cells and network-level disruptions[6][7][8][9] |
Quantitative Performance Metrics
Direct quantitative comparisons between this compound and specific genetic methods are limited in the literature. However, data from individual studies provide insights into their respective performance characteristics.
This compound Performance Data
| Parameter | Value | Species | Source |
| EC50 (behavioral response) | 2 µM | Zebrafish | [1] |
| Activation Light Intensity | >1.6 µW/mm² | Zebrafish | [1] |
| Activation Wavelength | ~387 nm (violet) | Zebrafish | [1] |
| Long-term Exposure (96h at 10 µM) | No observed toxicity or behavioral changes | Zebrafish | [1] |
Channelrhodopsin-2 (ChR2) Performance Data (Representative Genetic Method)
| Parameter | Value | System | Source |
| Peak Activation Wavelength | ~470 nm (blue) | [2] | |
| Off-Kinetics (τoff) | ~10 ms | [2] | |
| Spike Latency (in vivo) | 0.01 ± 0.01 s | Mouse Visual Cortex | [7] |
| Temporal Frequency Cutoff | ~70 Hz | Mouse Cortex | [10][11] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's mechanism of action is the photo-activation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel. Upon exposure to violet light, this compound undergoes a photochemical reaction that leads to the opening of the TRPA1 channel. This allows for the influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuron and the generation of action potentials.
Genetic Method Experimental Workflow (AAV-mediated ChR2 expression)
The workflow for a typical optogenetic experiment involves several key steps, starting with the design and production of a viral vector carrying the gene for a light-sensitive opsin, such as Channelrhodopsin-2 (ChR2). This vector is then delivered to the target brain region of an animal model, followed by a period for gene expression. Finally, light is delivered to the targeted region to elicit a neuronal response, which is then measured.
Experimental Protocols
This compound Administration and Photostimulation in Zebrafish Larvae
This protocol is adapted from studies performing high-throughput screening and behavioral analysis in zebrafish larvae.[1]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Zebrafish larvae (e.g., 5-7 days post-fertilization)
-
96-well plates
-
E3 medium (embryo medium)
-
Automated behavioral tracking system with a violet light source (~387 nm)
Procedure:
-
Larvae Preparation: Array individual zebrafish larvae in the wells of a 96-well plate containing E3 medium.
-
This compound Administration: Add this compound stock solution to each well to achieve the desired final concentration (e.g., 1-10 µM). Include DMSO-only control wells.
-
Incubation: Incubate the larvae in the this compound solution for a specified period (e.g., 1 hour) in the dark.
-
Behavioral Assay: Place the 96-well plate into the behavioral tracking system.
-
Photostimulation and Recording: Acclimate the larvae for a brief period in the dark. Record baseline activity, then deliver pulses of violet light (e.g., 1-20 seconds) at a specified intensity (e.g., >1.6 µW/mm²). Record the motor activity of the larvae during and after photostimulation.
-
Data Analysis: Quantify the change in motor activity in response to the light stimulus compared to baseline and to DMSO-treated controls.
This compound Application and Behavioral Assessment in Mice
This protocol is a general guide based on published methods for assessing nociceptive behavior in mice.[12]
Materials:
-
This compound solution (e.g., 15 mM in DMSO)
-
Wild-type mice
-
Micropipette
-
Laser or LED light source with a wavelength of ~405 nm
-
Behavioral observation chamber
-
Video recording equipment
Procedure:
-
Acclimation: Habituate the mice to the behavioral observation chamber.
-
This compound Application: Anesthetize the mouse lightly if necessary. Using a micropipette, apply a small volume (e.g., 20 µL) of the this compound solution to a specific body area, such as the ear. For control animals, apply the vehicle (DMSO) only.
-
Observation Period: Return the mouse to the observation chamber and allow a brief recovery period.
-
Photostimulation: Direct the light source onto the this compound-treated area.
-
Behavioral Scoring: Record and score the behavioral responses, such as head-twitching, scratching, or avoidance behaviors, elicited by the photostimulation.
-
Data Analysis: Compare the frequency and duration of the behavioral responses between this compound-treated and control animals.
Advantages of this compound
The most significant advantage of this compound is its utility in non-transgenic animals .[1][3][4][12] This opens up possibilities for studying neural circuits in a wider range of species, including those that are not easily genetically modified. It also allows for experiments in animal models of disease that have not been cross-bred with optogenetic lines.
Other key advantages include:
-
Simplicity and Speed: The experimental workflow is considerably simpler and faster than that of genetic methods, as it bypasses the need for viral vector design, production, injection, and incubation.
-
Reversibility: The effect of this compound is reversible, as the activation of TRPA1 is dependent on the presence of both the compound and light.[1]
-
High-Throughput Screening: Its ease of application makes this compound well-suited for high-throughput screening of compounds that modulate neuronal activity in whole-animal models like zebrafish.[13]
Limitations of this compound and Advantages of Genetic Methods
The primary limitation of this compound is its lack of cell-type specificity . Its effects are restricted to cells that endogenously express TRPA1 channels. While this can be an advantage for studying the function of these specific neurons, it does not allow for the targeted manipulation of other neuronal populations.
Genetic methods, on the other hand, offer several distinct advantages:
-
High Cell-Type Specificity: By using cell-type-specific promoters, optogenetic tools can be expressed in precisely defined neuronal populations.[14]
-
Versatility of Tools: A wide array of optogenetic tools are available with varying properties, including different activation wavelengths, kinetics, and ion selectivity (both excitatory and inhibitory).[2][6][15]
-
Established Protocols: Genetic methods are well-established, with a vast body of literature and standardized protocols for a wide range of applications.[8][9][11][16][17][18]
Conclusion
This compound and genetic methods represent two powerful, yet distinct, approaches for the optical control of neuronal activity. The choice between them should be guided by the specific requirements of the research question.
This compound is the ideal choice for:
-
Studies in wild-type or non-transgenic animal models.
-
High-throughput screening applications.
-
Experiments where the function of TRPA1-expressing neurons is the primary focus.
-
Situations where a rapid and straightforward method for inducing photosensitivity is required.
Genetic methods are superior for:
-
Experiments requiring high cell-type specificity.
-
Studies that necessitate both neuronal activation and inhibition.
-
Research in well-established, genetically tractable model organisms.
-
Investigations that demand fine-tuning of kinetic properties and activation wavelengths.
By carefully considering the advantages and limitations of each approach, researchers can select the most appropriate tool to advance their studies in neuroscience and drug discovery.
References
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical activation of TRPA1 channels in neurons and animals. | Broad Institute [broadinstitute.org]
- 5. Temporal Dynamics of Neuronal Activation by Channelrhodopsin-2 and TRPA1 Determine Behavioral Output in Drosophila Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Light-Sensitive Proteins in Optogenetic Approaches for Vision Restoration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Distinct Channelrhodopsin Variants Engages Different Patterns of Network Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized protocol for assessing changes in mouse whole-brain activity using opto-fMRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Behavior Responses to Chemical and Optogenetic Stimuli in Drosophila Larvae [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Combined-electrical optogenetic stimulation but not channelrhodopsin kinetics improves the fidelity of high rate stimulation in the auditory pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimized protocol for live imaging of overnutrition-elicited interactions between immune cells and β cells in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Independent Optical Excitation of Distinct Neural Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for generation, quantification, and phenotyping of brain metastases in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for Behaviorally Phenotyping the Transgenic Mouse | Springer Nature Experiments [experiments.springernature.com]
Validating Optovin's TRPA1-Mediated Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Optovin's performance against other TRPA1 modulators, supported by experimental data. We delve into the validation of this compound's effects using TRPA1 antagonists, offering detailed experimental protocols and a clear presentation of quantitative data.
This compound is a novel photoactivated small molecule that functions as a reversible agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] This unique property allows for precise spatiotemporal control of TRPA1 activity, a cation channel implicated in pain, inflammation, and sensory signaling.[1][2] The validation of this compound's mechanism of action relies heavily on the use of selective TRPA1 antagonists, which competitively block its effects. This guide will compare this compound with other known TRPA1 agonists and detail the experimental methodologies used to confirm its TRPA1-dependent activity.
Quantitative Comparison of TRPA1 Modulators
The following table summarizes the quantitative data for this compound and other commonly used TRPA1 agonists and antagonists. This data is essential for comparing the potency and efficacy of these compounds in various experimental settings.
| Compound | Type | Assay System | Parameter | Value | Reference |
| This compound | Photoactivated Agonist | Zebrafish behavioral assay | EC50 | 2 µM | [2] |
| Allyl isothiocyanate (AITC) | Agonist | HEK cells expressing hTRPA1 | EC50 | 2.7 ± 0.4 µM | [3] |
| Allyl isothiocyanate (AITC) | Agonist | DRG neurons | EC50 | 173 ± 4.2 µM | [4] |
| Cinnamaldehyde | Agonist | HEK293 cells expressing hTRPA1 | EC50 | 61 ± 9 µM (at 23 °C) | [1][5] |
| Cinnamaldehyde | Agonist | HEK293 cells expressing hTRPA1 | EC50 | 84 ± 9 µM (at 35 °C) | [1][5] |
| HC-030031 | Antagonist | HEK-293 cells expressing hTRPA1 (vs. AITC) | IC50 | 6.2 µM | |
| HC-030031 | Antagonist | HEK-293 cells expressing hTRPA1 (vs. cinnamaldehyde) | IC50 | 4.9 µM | [6] |
| HC-030031 | Antagonist | HEK-293 cells expressing hTRPA1 (vs. formalin) | IC50 | 5.3 µM | |
| A-967079 | Antagonist | Not specified | - | - | |
| ADM_12 | Antagonist | Not specified | - | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the validation of this compound's TRPA1-mediated effects.
Protocol 1: In Vitro Validation of this compound's TRPA1-Mediated Activity in HEK293T Cells
This protocol describes the use of whole-cell patch clamping to confirm that TRPA1 is sufficient to confer sensitivity to this compound.
1. Cell Culture and Transfection:
- Culture Human Embryonic Kidney (HEK293T) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Transfect cells with a plasmid encoding human TRPA1 (hTRPA1) or a control plasmid (e.g., GFP) using a suitable transfection reagent.
- Allow cells to express the protein for 24-48 hours before recording.
2. Whole-Cell Patch Clamping:
- Prepare an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
- Prepare an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.
- Obtain whole-cell recordings from transfected cells using borosilicate glass pipettes with a resistance of 3-5 MΩ.
- Hold the membrane potential at -60 mV.
3. This compound Application and Photostimulation:
- Perfuse the cells with the extracellular solution.
- Apply this compound (e.g., 10 µM) to the bath.
- Deliver a light stimulus (e.g., 405 nm) to photoactivate this compound.
- Record the current responses before, during, and after light application.
4. Validation with TRPA1 Antagonist:
- To confirm that the observed currents are mediated by TRPA1, pre-incubate the cells with a selective TRPA1 antagonist, such as HC-030031 (concentration to be determined empirically, e.g., 10-50 µM), for a sufficient period before co-applying it with this compound and light.
- A significant reduction or complete block of the light-induced current in the presence of the antagonist validates the TRPA1-specific action of this compound.
Protocol 2: In Vivo Validation of this compound's TRPA1-Dependency in Animal Models
This protocol outlines a behavioral assay in zebrafish larvae to demonstrate the TRPA1-dependence of this compound's effects.
1. Animal Husbandry and Treatment:
- Raise wild-type and TRPA1 mutant zebrafish larvae in standard conditions.
- At 5-7 days post-fertilization, transfer larvae into 96-well plates.
- Treat larvae with this compound (e.g., 1-10 µM) or vehicle (e.g., DMSO) in the well water.
2. Behavioral Assay:
- Acclimate the larvae to the testing environment.
- Use an automated behavioral tracking system to monitor larval movement.
- Deliver a defined light stimulus (e.g., white light or a specific wavelength) to elicit a motor response.
- Record and quantify the locomotor activity of the larvae before, during, and after the light stimulus.
3. Validation with TRPA1 Antagonist:
- To validate the role of TRPA1, pre-incubate a group of wild-type larvae with a TRPA1 antagonist, such as HC-030031, at a concentration determined to be effective and non-toxic in zebrafish.
- Following pre-incubation, co-administer this compound and the antagonist.
- Perform the behavioral assay as described above.
- A significant reduction in the light-induced motor response in the antagonist-treated group compared to the this compound-only group, and a lack of response in TRPA1 mutant larvae, confirms that this compound's behavioral effects are mediated by TRPA1.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.
Caption: TRPA1 signaling pathway activation by this compound and other agonists, and its inhibition by antagonists.
Caption: Experimental workflow for validating this compound's TRPA1-mediated effects in vitro and in vivo.
References
- 1. Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [nanion.de]
- 4. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Optovin and Other Photochemical Switches for Neuroscientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Optovin and other prominent classes of photochemical switches, offering insights into their performance characteristics for applications in neuroscience and drug development. The information presented is based on available experimental data to facilitate an objective comparison.
Introduction to Photochemical Switches
Photochemical switches are molecules that can reversibly change their properties upon exposure to light of specific wavelengths. This unique characteristic allows for the precise spatiotemporal control of biological processes, making them invaluable tools in research and medicine.[1] This guide focuses on this compound, a photoactive ligand for the TRPA1 channel, and compares it with three other major classes of photoswitches: azobenzenes, spiropyrans, and diarylethenes.
This compound: A Light-Activated TRPA1 Agonist
This compound is a small molecule that enables the photoactivation of the transient receptor potential ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in sensory perception, including pain, cold, and itch.[2][3] Unlike many other photoswitches, this compound's mechanism does not rely on the typical cis-trans isomerization. Instead, upon irradiation with violet or UV light, this compound is believed to form a reactive intermediate that covalently modifies specific cysteine residues within the TRPA1 channel, leading to its activation.[2][4] This activation is reversible, though the precise mechanism and kinetics of deactivation are not fully characterized.[2]
Performance Comparison of Photochemical Switches
The following table summarizes the key performance parameters of this compound and other major classes of photochemical switches. Please note that specific values can vary significantly depending on the molecular structure, solvent, and temperature.
| Photochemical Switch | Target/Mechanism | Activation Wavelength (λ_on) | Deactivation Wavelength (λ_off) | Activation/Deactivation Kinetics | Quantum Yield (Φ) | Key Features & Limitations |
| This compound | Covalent modification of TRPA1 channels | ~387-415 nm (Violet/UV)[1][3] | Reversible (mechanism not fully detailed) | Rapid activation; deactivation kinetics not well-quantified.[2] | Not reported | Activates an endogenous ion channel; does not require genetic modification. Mechanism is distinct from traditional photoswitches. Quantitative photochemical data is limited. |
| Azobenzenes | Isomerization (trans to cis) | Typically 320-380 nm (UV-A)[1] | 400-500 nm (Visible) or thermal relaxation[1] | ps to ms (B15284909) for photoisomerization; thermal relaxation can be from ms to hours.[5] | 0.1 - 0.5 (trans to cis)[6] | Well-studied and highly tunable. Can suffer from thermal instability of the cis-isomer.[1] |
| Spiropyrans | Ring-opening to merocyanine (B1260669) form | ~300-380 nm (UV)[7] | >450 nm (Visible) or thermal relaxation[7] | ps to ns for photoisomerization; thermal relaxation can be from μs to hours. | 0.03 - 0.8[8][9] | Large change in polarity and structure upon switching. Can be sensitive to solvent polarity and fatigue over many cycles.[7] |
| Diarylethenes | Electrocyclization (open to closed form) | ~300-400 nm (UV)[10] | >400 nm (Visible)[10] | ps to ns for photoisomerization.[10] | 0.2 - 0.6 (open to closed)[10] | High thermal stability of both isomers and excellent fatigue resistance.[10] Requires UV light for activation. |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
This compound's Signaling Pathway
Caption: this compound activation of the TRPA1 channel.
General Experimental Workflow for Photoswitch Comparison
Caption: Experimental workflow for photoswitch comparison.
Experimental Protocols
Zebrafish Larval Photomotor Response (PMR) Assay
This protocol is adapted from established methods for assessing motor responses in zebrafish larvae upon light stimulation.[11][12]
Objective: To quantify the behavioral response of zebrafish larvae to a photoswitchable compound upon light activation.
Materials:
-
Zebrafish larvae (5 days post-fertilization)
-
96-well microplates
-
Photoswitch compound stock solution (e.g., this compound in DMSO)
-
Embryo medium (E3)
-
Automated behavioral tracking system equipped with a light source (e.g., ZebraBox)
Procedure:
-
Larvae Preparation: Place one healthy 5 dpf zebrafish larva into each well of a 96-well plate containing 100 µL of E3 medium.
-
Compound Administration: Add the photoswitch compound from a stock solution to each well to achieve the desired final concentration. Include a vehicle control group (e.g., DMSO).
-
Incubation: Incubate the larvae with the compound for a specified period (e.g., 1 hour) in the dark.
-
Acclimatization: Place the 96-well plate into the behavioral tracking system and allow the larvae to acclimate in the dark for at least 10 minutes.
-
Light Stimulation and Recording:
-
Record baseline activity in the dark for 1 minute.
-
Apply a defined light stimulus (e.g., 1 minute of violet light, ~405 nm for this compound).
-
Record larval movement (total distance moved) during and after the light stimulus. The recording is typically done using an infrared camera.[12]
-
-
Data Analysis: Quantify the total distance moved or changes in velocity before, during, and after the light stimulus. Compare the response of compound-treated larvae to the vehicle control group.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording ion channel activity in response to photoswitch activation in a heterologous expression system.[8]
Objective: To measure the electrophysiological response of cells expressing a target ion channel (e.g., TRPA1) to a photoswitchable compound.
Materials:
-
HEK293 cells transfected with the gene for the target ion channel (e.g., hTRPA1)
-
Patch-clamp rig with an amplifier, micromanipulator, and perfusion system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular and extracellular recording solutions
-
Photoswitch compound
-
Light source with appropriate wavelength and intensity control
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Establish a stable baseline recording.
-
Perfuse the cell with the photoswitch compound for a defined period.
-
Apply a light stimulus of the appropriate wavelength and duration to activate the photoswitch.
-
Record the resulting changes in membrane current.
-
-
Data Analysis: Measure the amplitude, activation, and deactivation kinetics of the light-evoked currents.
Conclusion
This compound presents a unique tool for the optical control of the endogenous TRPA1 channel without the need for genetic manipulation. Its mechanism of action, involving covalent modification, distinguishes it from traditional photoswitches like azobenzenes, spiropyrans, and diarylethenes, which rely on reversible isomerization. While these traditional photoswitches are well-characterized photochemically, quantitative data on this compound's photophysical properties, such as quantum yield and precise kinetic rates, are not extensively reported in the literature.
The choice of a photochemical switch will ultimately depend on the specific experimental requirements, including the target of interest, the desired temporal resolution, and the acceptable wavelengths of light. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their studies in neuroscience and drug development. Further experimental characterization of this compound's photochemical properties would be highly valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid well-plate assays for motor and social behaviors in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optogenetic gene expression system with rapid activation and deactivation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optogenetic gene expression system with rapid activation and deactivation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mathematical analysis of phototransduction reaction parameters in rods and cones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. Assessment of zebrafish embryo photomotor response sensitivity and phase‐specific patterns following acute‐ and long‐duration exposure to neurotoxic chemicals and chemical weapon precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch-Clamp Fluorometry and Its Applications to the Study of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Optovin: A Guide for Laboratory Professionals
For immediate reference, Optovin is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, adherence to proper disposal procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in research settings.
Summary of Key Safety and Disposal Information
The following table summarizes critical data for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | 5-[[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |
| CAS Number | 348575-88-2 | [1] |
| Molecular Formula | C15H13N3OS2 | [1] |
| Molecular Weight | 315.41 g/mol | [1] |
| Appearance | Yellow powder | |
| Solubility | Soluble in DMSO to 100 mM | [2] |
| GHS Classification | Not classified as hazardous | |
| Storage | Store at -20°C for long-term storage. Can be stored for up to 12 months under desiccating conditions. | |
| Incompatible Materials | Strong oxidizing agents | |
| Hazardous Decomposition Products | No dangerous decomposition products are known. |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the proper disposal of this compound in various forms.
Disposal of Solid (Powder) this compound
-
Waste Collection:
-
Collect unwanted solid this compound in a designated, clearly labeled waste container.
-
The container should be made of a material compatible with chemical waste.
-
Label the container as "Non-hazardous Chemical Waste" and list "this compound" as a constituent.
-
-
Disposal Pathway:
-
Dispose of the container through your institution's chemical waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Disposal of this compound Solutions (e.g., in DMSO)
-
Waste Collection:
-
Collect this compound solutions in a designated, sealed, and clearly labeled waste container.
-
The container should be compatible with the solvent used (e.g., a bottle suitable for DMSO).
-
Label the container as "Non-hazardous Chemical Waste" and list all constituents, including "this compound" and the solvent (e.g., "DMSO").
-
-
Disposal Pathway:
-
Dispose of the container through your institution's chemical waste management program.
-
Do not pour this compound solutions down the drain.
-
Disposal of Contaminated Labware
-
Decontamination:
-
For reusable labware (e.g., glassware), rinse with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
-
Collect the rinse solvent as chemical waste, following the procedure for this compound solutions.
-
After the initial rinse, wash the labware with soap and water.
-
-
Disposal of Single-Use Labware:
-
For disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound, collect them in a designated, sealed container.
-
Label the container as "Non-hazardous Chemical Waste" and list "this compound" as a contaminant.
-
Dispose of the container through your institution's chemical waste management program.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Essential Safety and Operational Guide for Handling Optovin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling, operation, and disposal of Optovin, a photoactivated TRPA1 ligand. By offering clear, procedural guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your research endeavors.
Personal Protective Equipment (PPE) and Safety Precautions
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). Consequently, specific personal protective equipment is not formally required. However, adherence to standard laboratory safety practices is essential to minimize any potential risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact and potential contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Shields eyes from accidental splashes or aerosolized powder. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
General Handling Precautions:
-
Work in a well-ventilated area to avoid inhalation of the powder.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
Operational Plan: Handling and Storage
This compound is a yellow powder that is soluble in Dimethyl Sulfoxide (DMSO). Careful planning of its use from receipt to disposal is crucial for maintaining a safe and efficient laboratory environment.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, as they are incompatible.
Preparation of Stock Solutions:
-
Due to its fine powder form, it is recommended to weigh this compound in a chemical fume hood or a designated weighing enclosure to minimize the risk of inhalation.
-
Prepare stock solutions by dissolving the powder in a suitable solvent, such as DMSO.
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Solid this compound Waste:
-
Unused or waste this compound powder should be collected in a clearly labeled, sealed container.
-
Dispose of as non-hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of in regular trash.
Liquid this compound Waste (Solutions):
-
Solutions of this compound should be collected in a designated, labeled waste container.
-
Do not pour this compound solutions down the drain or into sewers.
-
Dispose of the liquid waste through your institution's chemical waste management program.
Contaminated Materials:
-
Any materials, such as pipette tips, tubes, or gloves, that come into contact with this compound should be disposed of as chemical waste.
-
Collect these materials in a designated, labeled waste bag or container.
Emergency Response Plan
In the event of an accidental spill or exposure, a prompt and appropriate response is crucial to mitigate any potential harm.
Spill Cleanup Procedure for this compound Powder:
-
Evacuate and Secure the Area: If the spill is large, evacuate the immediate area and restrict access.
-
Wear Appropriate PPE: At a minimum, wear gloves, a lab coat, and safety goggles.
-
Contain the Spill: Gently cover the spill with absorbent material to prevent the powder from becoming airborne.
-
Clean the Spill: Carefully scoop the spilled powder and absorbent material into a labeled waste container. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of the cloth as chemical waste.
-
Dispose of Waste: Seal the waste container and dispose of it through your institution's chemical waste program.
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops.
-
After skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Wash out mouth with water. Do not induce vomiting. Get medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 315.41 g/mol | [1] |
| Form | Powder | [1] |
| Color | Yellow | [1] |
| Solubility in DMSO | 63 mg/mL | [2] |
| EC₅₀ in Zebrafish | 2 µM | [3] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocol: Photoactivation of TRPA1 in Zebrafish Larvae
This protocol outlines a general procedure for the use of this compound to study the photoactivation of the TRPA1 channel in zebrafish larvae, leading to behavioral responses.
Materials:
-
This compound powder
-
DMSO
-
Zebrafish larvae (e.g., 5 days post-fertilization)
-
Embryo medium (E3)
-
Multi-well plates
-
Light source capable of emitting violet/blue light (e.g., 395-460 nm)
-
Behavioral tracking system
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Prepare Working Solution:
-
Dilute the this compound stock solution in E3 medium to the desired final concentration (e.g., 1-10 µM). Prepare a vehicle control solution with the same concentration of DMSO in E3 medium.
-
-
Treat Zebrafish Larvae:
-
Place individual zebrafish larvae into the wells of a multi-well plate containing the this compound working solution or the vehicle control solution.
-
Incubate the larvae for a specific period (e.g., 1 hour) in the dark to allow for compound uptake.
-
-
Behavioral Assay:
-
Place the multi-well plate into a behavioral tracking system.
-
Acclimate the larvae for a few minutes in the dark.
-
Expose the larvae to a defined light stimulus (e.g., a pulse of violet or blue light).
-
Record the larval movement and behavioral responses using the tracking system.
-
-
Data Analysis:
-
Quantify the behavioral responses, such as changes in locomotor activity, in the this compound-treated group compared to the control group.
-
Visualizing Workflows
To further clarify the procedural guidance, the following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling and preparation of this compound.
Caption: Proper disposal workflow for this compound and associated waste.
Caption: Step-by-step emergency response plan for an this compound powder spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
